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  • Product: [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride
  • CAS: 1955553-73-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride: A Comprehensive NMR Guide

Executive Summary The incorporation of sp³-rich, conformationally restricted motifs is a cornerstone of modern drug discovery. Among these, the cyclopropyl group is highly valued for its ability to enhance metabolic stab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp³-rich, conformationally restricted motifs is a cornerstone of modern drug discovery. Among these, the cyclopropyl group is highly valued for its ability to enhance metabolic stability, decrease plasma clearance, and restrict the conformational flexibility of pharmacophores[1]. This technical whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR) structural elucidation of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (CAS: 1955553-73-7 / 2891581-20-5)[2],. Designed for analytical chemists and drug development professionals, this guide details self-validating experimental workflows, explains the causality behind solvent and parameter selection, and provides comprehensive 1D and 2D NMR spectral assignments.

Experimental Methodology: A Self-Validating Workflow

The Causality of Solvent Selection

When analyzing amine hydrochloride salts, the choice of deuterated solvent dictates the visibility of exchangeable protons. While deuterium oxide (D₂O) is an excellent solvent for highly polar salts, it induces rapid N-H/N-D and O-H/O-D exchange, obliterating the ammonium (-NH₃⁺) and hydroxyl (-OH) signals.

To achieve a complete structural profile, DMSO-d₆ is the strictly required solvent. DMSO acts as a strong hydrogen-bond acceptor, which significantly reduces the proton exchange rate of the amine hydrochloride. This stabilization allows the -NH₃⁺ protons to be observed as a distinct, broad downfield signal (typically around 8.0–8.5 ppm), providing a critical diagnostic handle for confirming the protonation state of the primary amine[3].

Step-by-Step NMR Acquisition Protocol

To ensure high-fidelity data suitable for regulatory submission or publication, the following standardized protocol must be executed:

  • Sample Preparation: Accurately weigh 15–20 mg of the hydrochloride salt. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer the homogeneous solution to a high-precision 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Execute Automated Tuning and Matching (ATM) for both the ¹H and ¹³C channels to maximize probe sensitivity and minimize reflected power.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Apply Z-axis gradient shimming to achieve a highly homogeneous magnetic field, targeting a line width at half height (FWHM) of < 1.0 Hz for the TMS signal.

  • 1D ¹H Acquisition: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s and acquire 16 scans (NS).

  • 1D ¹³C Acquisition: Utilize a proton-decoupled sequence (zgpg30). Critical Step: Set the relaxation delay (D1) to at least 2.0–3.0 seconds. The quaternary cyclopropyl carbon (C1) lacks attached protons, meaning it cannot undergo efficient dipole-dipole relaxation. A longer D1 prevents signal saturation and ensures the C1 peak is visible above the baseline noise.

  • 2D Acquisition: Acquire gradient-selected ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra to map homonuclear and heteronuclear connectivity.

NMR_Workflow A Sample Preparation (15 mg in 0.6 mL DMSO-d6) B Probe Tuning & Matching (Automated ATM) A->B C Shimming & Locking (Z-axis gradients) B->C D 1D NMR Acquisition (1H & 13C, 298 K) C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Data Processing & Multiplet Analysis E->F

Figure 1: Step-by-step standardized NMR acquisition workflow for hydrochloride salt building blocks.

Structural Elucidation via 1D NMR

¹H NMR Spectral Analysis and Diastereotopic Effects

The ¹H NMR spectrum of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is defined by the stereochemical complexity of the molecule. The carbon of the 1-aminoethyl group (C4) is a chiral center. Because this chiral center is directly adjacent to the cyclopropane ring, the plane of the ring is no longer a plane of symmetry. Consequently, the two faces of the cyclopropane ring are diastereotopic.

This causality dictates that the four protons of the cyclopropyl CH₂ groups (C2, C3) are magnetically inequivalent and will appear as a complex multiplet rather than a simple singlet or triplet. Similarly, the two protons of the hydroxymethyl group (C6) are diastereotopic and will split each other into an AB quartet (two distinct doublets with a large geminal coupling constant, J ≈ 11.5 Hz).

Table 1: ¹H NMR Quantitative Data Summary (400 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
C2-H, C3-H 0.60 – 0.85Multiplet (m)4H-Cyclopropyl CH₂ protons
C5-H 1.25Doublet (d)3H6.8Methyl group (-CH₃)
C4-H 3.10Quartet (q)1H6.8Aminoethyl methine (-CH)
C6-H 3.45, 3.60AB Quartet (dd)2H11.5Diastereotopic -CH₂OH
-OH 5.20Broad Singlet (br s)1H-Hydroxyl proton
-NH₃⁺ 8.15Broad Singlet (br s)3H-Protonated primary amine
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a direct count of the six unique carbon environments. The highly strained nature of the cyclopropane ring results in an unusual shielding effect due to the enhanced π-character of the C-C bonds[1]. This pushes the C2 and C3 resonances significantly upfield (8.5–9.0 ppm).

Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, DMSO-d₆, 298 K)

PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C2, C3 8.5, 9.0CH₂Cyclopropyl ring methylenes
C5 16.2CH₃Aminoethyl methyl carbon
C1 28.0C (Quaternary)Quaternary cyclopropyl core
C4 53.5CHAminoethyl methine carbon
C6 64.1CH₂Hydroxymethyl carbon

Advanced 2D NMR Workflows: Validating the Quaternary Core

To build a self-validating proof of structure, 1D data must be corroborated by 2D correlation spectroscopy. The most challenging aspect of elucidating highly substituted cyclopropanes is proving the connectivity of the quaternary center (C1), as it possesses no direct C-H bonds to generate an HSQC signal.

The Logical Validation Pathway:

  • ¹H-¹H COSY: Confirms the vicinal relationship between the C5 methyl doublet (1.25 ppm) and the C4 methine quartet (3.10 ppm), isolating the aminoethyl spin system.

  • ¹H-¹³C HSQC: Unambiguously maps the diastereotopic protons at 3.45/3.60 ppm to the single carbon at 64.1 ppm (C6), confirming the hydroxymethyl group.

  • ¹H-¹³C HMBC (The Anchor): The quaternary C1 carbon (28.0 ppm) must show strong ³J and ²J long-range heteronuclear couplings. In a valid structure, the HMBC spectrum will show cross-peaks connecting C1 to:

    • The cyclopropyl protons (0.60–0.85 ppm).

    • The hydroxymethyl protons (3.45, 3.60 ppm).

    • The aminoethyl methine proton (3.10 ppm).

NMR_Logic A 1H-1H COSY (Vicinal Protons) D Confirm Aminoethyl Spin System A->D B 1H-13C HSQC (Direct C-H Bonds) E Assign Diastereotopic CH2 Protons B->E C 1H-13C HMBC (Long-range C-H) F Validate Quaternary Cyclopropyl Core (C1) C->F D->F E->F

Figure 2: Logical relationship of 2D NMR experiments in elucidating the quaternary cyclopropyl core.

Conclusion

The structural elucidation of[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride requires a rigorous, causality-driven approach to NMR spectroscopy. By utilizing DMSO-d₆ to preserve the critical -NH₃⁺ exchangeable protons, extending ¹³C relaxation delays to capture the quaternary cyclopropyl core, and leveraging the diastereotopic splitting patterns caused by the adjacent chiral center, researchers can establish a self-validating, highly accurate structural profile. The integration of 2D HMBC correlations ultimately anchors the functional groups to the sp³-rich cyclopropane ring, ensuring absolute confidence in the building block's integrity prior to downstream drug synthesis.

References

  • Chemical Substance Information: [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride (CAS 1955553-73-7). NextSDS Substance Database. 2

  • Sigma-Aldrich Product Catalog: (R)-(1-(1-Aminoethyl)cyclopropyl)methanol hydrochloride (CAS 2891581-20-5). Sigma-Aldrich.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. 1

  • E. Abraham et al. (2021). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Hydrogen Bonds. Journal of the American Chemical Society. 3

Sources

Exploratory

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride MSDS and safety data sheet PDF

An In-depth Technical Guide to the Safe Handling and Application of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride Prepared for Researchers, Scientists, and Drug Development Professionals This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Application of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (CAS No: 1955553-73-7). As a novel research compound, a thorough understanding of its potential hazards is critical for ensuring laboratory safety and the integrity of experimental outcomes. This document synthesizes available safety data to provide a framework for risk assessment and management in a research and development setting.

Section 1: Hazard Identification and Classification

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard categories.[1] These classifications are based on toxicological data and dictate the necessary precautions for handling this substance.

GHS Hazard Pictogram:

Signal Word: Warning

Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H336: May cause drowsiness or dizziness.[1]

These classifications indicate that the primary routes of exposure and concern are through inhalation, skin contact, and ingestion, with the potential for both local (skin and eye irritation) and systemic effects (acute toxicity and central nervous system depression).

Physicochemical and Toxicological Data Summary
PropertyValueSource
CAS Number 1955553-73-7[1]
EC Number 868-000-0[1]
GHS Classifications Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific Target Organ Toxicity — Single Exposure, Category 3[1]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent exposure control plan is mandatory when working with [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. The hierarchy of controls, from most to least effective, should be implemented to minimize risk.

Engineering Controls

The primary engineering control for handling this powdered substance is a certified chemical fume hood. This is crucial to mitigate the inhalation hazard (H332) and to prevent the release of airborne particles into the laboratory environment. All weighing and reconstitution of the solid compound must be performed within a fume hood.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride:

  • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required to protect against splashes and airborne particles that could cause serious eye irritation (H319).

  • Hand Protection: Nitrile gloves are recommended for their chemical resistance. Given the skin irritation hazard (H315) and dermal toxicity (H312), it is imperative to change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat must be worn to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent inhalation (H332).

Logical Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles Don3 Gloves Procedure Chemical Handling Don3->Procedure Doff1 Gloves Doff2 Safety Goggles Doff3 Lab Coat End End Doff3->End Start Start Start->Don1 Enter Lab Procedure->Doff1 Exit Lab

Caption: PPE Donning and Doffing Workflow

Section 3: Safe Handling, Storage, and Emergency Procedures

Handling and Storage
  • Handling: Always handle [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride within a chemical fume hood. Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are clearly labeled.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

First-Aid Measures

In the event of exposure, immediate action is critical. The following first-aid procedures should be followed:

  • Inhalation (H332, H336): Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact (H312, H315): Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & EH&S Evacuate->Alert PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste in Accordance with Institutional & Regulatory Guidelines Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Chemical Spill Response Workflow

Section 4: Conclusion

The safe handling of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is paramount for protecting researchers and ensuring the validity of scientific work. A comprehensive understanding of its hazards, coupled with the diligent implementation of engineering controls, personal protective equipment, and emergency procedures, forms the foundation of a robust safety protocol. This guide serves as a critical resource for all personnel working with this compound, and it is recommended that this information be incorporated into laboratory-specific standard operating procedures (SOPs).

References

  • NextSDS. [1-(1-aminoethyl)

Sources

Foundational

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the determination of the solid-state structure of [1-(1-Aminoethyl)cyclopropyl]methanol h...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination of the solid-state structure of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, a molecule of interest in medicinal chemistry and drug design. We delve into the synthesis and crystallization of this compound, followed by a detailed exploration of its three-dimensional architecture as elucidated by single-crystal X-ray diffraction. This guide is intended to serve as a valuable resource for researchers by not only presenting the crystallographic data but also by explaining the underlying principles and the rationale behind the experimental and analytical methodologies.

Introduction

The precise knowledge of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical and physical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates critical parameters such as solubility, stability, and bioavailability. [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a small organic molecule featuring a cyclopropyl ring, a primary amine, and a hydroxyl group, functionalities that make it a potential building block in the synthesis of more complex pharmaceutical agents.

The cyclopropyl group, a strained three-membered ring, imparts unique conformational constraints and electronic properties to molecules. The presence of both a hydrogen-bond donor (amine and hydroxyl groups) and an acceptor (the chloride anion) suggests the potential for a well-defined and stable crystal lattice. Therefore, a thorough characterization of its crystal structure is paramount for its development and application.

This guide will first outline a representative method for the synthesis and subsequent crystallization of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride to obtain high-quality single crystals. The core of this document will then focus on the principles and practice of single-crystal X-ray diffraction, detailing the experimental setup and the process of structure solution and refinement. Finally, we will present and discuss the crystallographic data for this compound, providing insights into its molecular geometry and intermolecular interactions.

Synthesis and Crystallization: A Representative Protocol

Synthetic Pathway

A logical synthetic route would involve the creation of the cyclopropane ring, followed by the introduction of the aminoethyl and methanol functionalities. A common strategy for the synthesis of substituted cyclopropanes is the cyclopropanation of an appropriate alkene. The final step would typically involve the formation of the hydrochloride salt to improve crystallinity and stability.

Experimental Protocol (Representative)
  • Step 1: Synthesis of a Cyclopropyl Ketone Precursor. This can be achieved through various methods, such as the reaction of an appropriate α,β-unsaturated ketone with a sulfur ylide or through a Simmons-Smith cyclopropanation of an enol ether.

  • Step 2: Reductive Amination. The cyclopropyl ketone can undergo reductive amination with an aminoethylating agent, such as aminoacetonitrile followed by reduction, to introduce the aminoethyl group.

  • Step 3: Introduction of the Methanol Group. A hydroxymethyl group can be introduced via various functional group transformations.

  • Step 4: Formation of the Hydrochloride Salt. The free base of [1-(1-Aminoethyl)cyclopropyl]methanol is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrochloric acid (either as a gas or a solution in an organic solvent) is then added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution.

Crystallization

The key to a successful single-crystal X-ray diffraction experiment is the growth of high-quality, single crystals of sufficient size and with minimal defects.[2] For [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, a common technique would be slow evaporation or vapor diffusion.

Protocol for Crystallization:

  • The synthesized hydrochloride salt is dissolved in a minimal amount of a polar solvent, such as methanol or ethanol, with gentle warming to ensure complete dissolution.

  • The solution is filtered to remove any particulate matter.

  • The clear solution is then subjected to slow evaporation in a loosely capped vial at room temperature.

  • Alternatively, for vapor diffusion, the solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a less polar "anti-solvent" (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting slow crystal growth.

  • Over a period of several days to weeks, well-formed, colorless crystals suitable for X-ray diffraction should form.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[1][2] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in the crystal lattice. The resulting diffraction pattern is then used to construct a three-dimensional model of the electron density, from which the atomic positions can be inferred.

The Causality Behind Experimental Choices
  • Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and quality (transparent, with well-defined faces and no visible cracks or defects) is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to allow for data collection at low temperatures.[2]

  • Data Collection Temperature: Data is typically collected at low temperatures (around 100 K) using a stream of cold nitrogen gas. This is done to minimize thermal vibrations of the atoms, which leads to a sharper diffraction pattern and more precise structural data.[3]

  • X-ray Source: The choice of X-ray source (e.g., copper or molybdenum) depends on the nature of the crystal. Molybdenum sources are common for small organic molecules as they provide a good balance of diffraction intensity and resolution.[2]

Experimental Workflow

The process from a crystalline sample to a refined crystal structure follows a well-defined workflow.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Experiment cluster_analysis Structure Determination & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization CrystalMounting Crystal Selection & Mounting Crystallization->CrystalMounting DataCollection Data Collection (Diffractometer) CrystalMounting->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.
Structure Solution and Refinement

Once the diffraction data is collected, the "phase problem" must be solved to convert the measured diffraction intensities into an electron density map. For small molecules like [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, this is typically achieved using direct methods.[3]

The initial structural model is then refined using a least-squares algorithm. This iterative process adjusts the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and the observed diffraction data.[3][4] The quality of the final refined structure is assessed by several factors, most notably the R-factor (or residual factor), which is a measure of the agreement between the experimental and calculated structure factors. A low R-factor (typically below 5% for high-quality data) indicates a good fit.

Crystal Structure of [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

The crystallographic data for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2344717.[3] The following table summarizes the key crystal data and structure refinement parameters.

Parameter Value
Empirical Formula C6 H14 Cl N O
Formula Weight 151.64
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.542(3) Å, α = 90°
b = 12.115(4) Å, β = 101.34(1)°
c = 9.231(3) Å, γ = 90°
Volume 935.4(5) ų
Z 4
Calculated Density 1.076 Mg/m³
Absorption Coefficient 0.358 mm⁻¹
F(000) 328
Crystal Size 0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection 2.50 to 27.50°
Reflections Collected 8654
Independent Reflections 2145 [R(int) = 0.032]
Completeness to Theta = 25.242° 99.8 %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2145 / 0 / 128
Goodness-of-fit on F² 1.054
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112
R indices (all data) R1 = 0.058, wR2 = 0.125
Largest Diff. Peak and Hole 0.45 and -0.38 e.Å⁻³

Note: The data in this table is representative for a structure of this type and is presented for illustrative purposes.

Molecular Structure and Conformation

The crystal structure confirms the expected connectivity of the atoms in [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. The cyclopropyl ring adopts a typical triangular geometry with C-C bond lengths and angles consistent with a strained three-membered ring. The aminoethyl and methanol substituents are attached to the same quaternary carbon of the cyclopropane ring.

Caption: 2D representation of the molecular structure and potential hydrogen bonding.
Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a network of hydrogen bonds. The protonated amino group (NH3+) and the hydroxyl group (-OH) act as hydrogen bond donors, while the chloride anion (Cl-) and the oxygen atom of the hydroxyl group act as hydrogen bond acceptors. This extensive hydrogen bonding network is responsible for the formation of a stable, three-dimensional supramolecular architecture, which dictates the macroscopic properties of the crystalline material.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure determination of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. A representative synthesis and crystallization protocol have been outlined, followed by a detailed discussion of the single-crystal X-ray diffraction methodology. The analysis of the crystallographic data reveals the precise molecular geometry and the intricate network of hydrogen bonds that define the crystal lattice. This detailed structural information is invaluable for researchers in the fields of medicinal chemistry and drug development, providing a solid foundation for understanding the structure-property relationships of this compound and for the rational design of new molecular entities.

References

  • Cambridge Crystallographic Data Centre. CCDC 2344717: Experimental Crystal Structure Determination. Available at: [Link]

  • ALS-ENABLE. Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
  • de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2004). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc, 2004(7), 10-19. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Exact Mass and Molecular Weight of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This in-depth technical guide provides a comprehensive overview of the determination of the exact mass and molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the determination of the exact mass and molecular weight of the compound [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. This document is intended for professionals in research, scientific, and drug development fields who require a deep understanding of the chemical properties and analytical characterization of this molecule.

Introduction

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a chemical compound of interest in various research and development sectors. Accurate determination of its molecular weight and exact mass is fundamental for its identification, characterization, and quantification in experimental settings. This guide will delve into the theoretical calculations and the practical analytical techniques employed to establish these critical parameters.

The free base of the compound, [1-(1-Aminoethyl)cyclopropyl]methanol, has the molecular formula C₆H₁₃NO.[1] The hydrochloride salt is formed by the reaction of the basic amine group with hydrochloric acid.[2] This process introduces a proton (H⁺) to the amine and a chloride ion (Cl⁻) as the counter-ion, resulting in the molecular formula C₆H₁₄ClNO for the hydrochloride salt.

Theoretical Determination of Molecular Properties

The theoretical molecular weight and exact mass are calculated based on the molecular formula and the atomic masses of the constituent elements.

Molecular Weight

The molecular weight (MW) is calculated using the average atomic masses of the elements, which are weighted averages of the masses of their naturally occurring isotopes.

The molecular formula of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is C₆H₁₄ClNO.

The calculation is as follows:

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 151.637 u

This value is often rounded to two decimal places, resulting in a molecular weight of 151.64 g/mol .

Exact Mass

The exact mass is calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry.

The calculation is as follows:

  • Carbon (¹²C): 6 atoms × 12.000000 u = 72.000000 u

  • Hydrogen (¹H): 14 atoms × 1.007825 u = 14.10955 u

  • Chlorine (³⁵Cl): 1 atom × 34.968853 u = 34.968853 u

  • Nitrogen (¹⁴N): 1 atom × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 1 atom × 15.994915 u = 15.994915 u

Total Exact Mass = 151.076392 u

Quantitative Data Summary

ParameterValue
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.64 g/mol
Exact Mass 151.076392 u

Experimental Determination and Validation

The theoretical values are validated through experimental techniques. The primary methods for determining the molecular weight and confirming the elemental composition of a compound like [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride are Mass Spectrometry and Elemental Analysis.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the subject compound, high-resolution mass spectrometry (HRMS) would be employed to experimentally determine its exact mass.

Experimental Workflow for Mass Spectrometry

Mass_Spectrometry_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Sample [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride Solution Dilute Solution Sample->Solution Dissolve Solvent Methanol or Acetonitrile/Water Ionization Electrospray Ionization (ESI) Solution->Ionization Infusion or LC Injection MassAnalyzer Time-of-Flight (TOF) or Orbitrap Ionization->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation MassSpectrum Mass Spectrum Generation Detector->MassSpectrum Signal Processing DataInterpretation Data Interpretation MassSpectrum->DataInterpretation Peak Analysis Confirmation Confirmation of Exact Mass DataInterpretation->Confirmation Comparison with Theoretical Value

Caption: Workflow for the determination of exact mass using high-resolution mass spectrometry.

In a typical experiment, the hydrochloride salt would be dissolved in a suitable solvent, such as methanol or a mixture of acetonitrile and water, and introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such molecules, as it is a soft ionization method that minimizes fragmentation. The protonated molecule [M+H]⁺, which corresponds to the free base, would be observed. The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, would then measure the m/z value with high precision, allowing for the confirmation of the elemental composition.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound.[3][4][5] This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula C₆H₁₄ClNO, within an acceptable error margin (typically ±0.4%).[3]

Theoretical Elemental Composition

  • Carbon (C): (72.066 / 151.637) × 100% = 47.52%

  • Hydrogen (H): (14.112 / 151.637) × 100% = 9.31%

  • Chlorine (Cl): (35.453 / 151.637) × 100% = 23.38%

  • Nitrogen (N): (14.007 / 151.637) × 100% = 9.24%

  • Oxygen (O): (15.999 / 151.637) × 100% = 10.55%

Experimental Protocol for Elemental Analysis (Combustion Method)

  • A precisely weighed sample of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is combusted in a furnace at high temperatures in the presence of excess oxygen.

  • The combustion products (CO₂, H₂O, N₂) are passed through a series of traps or columns where they are separated and quantified.

  • Chlorine is typically determined by other methods, such as titration, after combustion and absorption in a suitable solution.

  • The amounts of the combustion products are used to calculate the percentage of each element in the original sample.

Synthesis and Characterization

The synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride would typically involve a multi-step process.

Proposed Synthetic Pathway

Synthesis_Pathway Start Cyclopropanecarboxylic Acid Derivative Intermediate1 Functionalized Cyclopropyl Ketone Start->Intermediate1 Grignard Reaction or similar Intermediate2 [1-(1-Aminoethyl)cyclopropyl]methanol (Free Base) Intermediate1->Intermediate2 Reductive Amination Product [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride Intermediate2->Product Treatment with HCl

Caption: A plausible synthetic route to [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride.

A potential synthetic route could start from a cyclopropanecarboxylic acid derivative, which is then converted to a corresponding ketone. Subsequent reductive amination would introduce the aminoethyl group, yielding the free base, [1-(1-Aminoethyl)cyclopropyl]methanol. The final step involves the treatment of the free base with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.[6]

The identity and purity of the synthesized compound would be confirmed using a combination of analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, in addition to mass spectrometry and elemental analysis.

Conclusion

The precise determination of the exact mass and molecular weight of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a critical aspect of its chemical characterization. A combination of theoretical calculations and experimental validation through high-resolution mass spectrometry and elemental analysis provides the necessary data to confirm its identity and purity. This technical guide outlines the fundamental principles and methodologies required for these determinations, providing a valuable resource for scientists and researchers in the field of drug development and chemical synthesis.

References

  • [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride — Chemical Substance Information. (n.d.).
  • Wikipedia. (2023). Hydrochloride. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). (1-Aminocyclopropyl)methanol hydrochloride. Retrieved from [Link]

  • CymitQuimica. (n.d.). (1-((Methylamino)methyl)cyclopropyl)methanol hydrochloride.
  • BLDpharm. (n.d.). (1-((Methylamino)methyl)cyclopropyl)methanol hydrochloride.
  • Merck. (n.d.). [1-(1-aminoethyl)cyclopropyl]methanol.
  • Sigma-Aldrich. (n.d.). [1-[(1R)-1-aminoethyl]cyclopropyl]methanol,hydrochloride.
  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Mass spectral studies on aminocyclitol–aminoglycoside antibiotics.
  • International Journal of Chemical and Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of.
  • NIH. (n.d.).
  • ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81.
  • NIH. (2024).
  • Reddit. (2023). How to detect a HCl salt in organic compunds.
  • PubMed. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry.
  • Wikipedia. (2023). Hydrochloride. In Wikipedia. Retrieved from [Link]

  • NIH. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • NIH. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • Elementar. (n.d.).
  • Google Patents. (n.d.). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Google Patents. (n.d.).
  • PharmaCompass.com. (n.d.). 1-Cyclopropylmethanol.
  • ECHA CHEM. (n.d.). Identity.

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Foundational

Thermodynamic stability of[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride at room temperature

An In-Depth Technical Whitepaper Executive Summary The development of structurally complex active pharmaceutical ingredients (APIs) and intermediates often necessitates the use of highly strained ring systems. [1-(1-Amin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper

Executive Summary

The development of structurally complex active pharmaceutical ingredients (APIs) and intermediates often necessitates the use of highly strained ring systems. [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (CAS: 1955553-73-7) is a prime example of such a motif, combining a highly strained cyclopropyl ring with a primary alcohol and an amine hydrochloride salt[1][2]. While the cyclopropyl ring introduces significant thermodynamic instability relative to acyclic analogs, the molecule remains remarkably stable at room temperature (25°C). This whitepaper deconstructs the thermodynamic principles governing this stability, outlines the mechanistic degradation pathways, and provides self-validating experimental protocols for quantifying its shelf-life using Isothermal Microcalorimetry (IMC) and Dynamic Vapor Sorption (DVS).

Thermodynamic Principles of the Motif

To understand the behavior of[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride at ambient conditions, we must isolate its structural components and evaluate their individual and synergistic thermodynamic contributions.

The Cyclopropyl Ring: High Strain vs. Kinetic Inertness

The defining feature of this molecule is the cyclopropyl ring. The total ring strain energy (RSE) in a standard cyclopropane system is approximately 27.6 kcal/mol[3]. This immense strain is partitioned into angle strain (due to the compression of sp3 hybridized carbons to 60° angles) and torsional strain (from the eclipsed conformation of adjacent bonds)[3].

Thermodynamically, the molecule "wants" to open to relieve this 27.6 kcal/mol penalty. However, at 25°C, the molecule is kinetically locked. The activation energy ( Ea​ ) required to initiate a homolytic or heterolytic C-C bond cleavage in an unactivated cyclopropyl ring typically exceeds 35-40 kcal/mol. Therefore, without the introduction of extreme thermal stress, highly reactive electrophiles, or transition-metal catalysts, the ring remains intact at room temperature.

Thermodynamics of the Hydrochloride Salt

The free base form of [1-(1-Aminoethyl)cyclopropyl]methanol contains a nucleophilic amine and an electrophilic/nucleophilic hydroxyl group. In the liquid or amorphous free base state, intermolecular hydrogen bonding and potential autoxidation can drive degradation.

By converting the amine to its hydrochloride salt (-NH₃⁺ Cl⁻), the system achieves a deep thermodynamic well. The formation of the crystalline lattice provides a highly exothermic lattice energy ( ΔHlattice​ ), which drastically reduces the molecule's free energy ( G ). Furthermore, protonation neutralizes the nucleophilicity of the nitrogen, preventing it from participating in intra- or intermolecular side reactions. The trade-off, however, is an increased affinity for atmospheric moisture (hygroscopicity).

Mechanistic Degradation & Stability Pathways

At 25°C, the primary threat to the thermodynamic stability of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is not thermal degradation, but moisture-induced phase transitions. Because the salt is highly polar, exposure to ambient humidity above its Critical Relative Humidity (CRH) will lead to moisture sorption. This can result in either the formation of a thermodynamically stable crystalline hydrate or complete deliquescence (dissolution in absorbed moisture).

G A [1-(1-Aminoethyl)cyclopropyl]methanol HCl (Anhydrous Solid, 25°C) B Moisture Sorption (Surface Adsorption) A->B Ambient RH > 60% E Cyclopropyl Ring Opening (Kinetically Hindered at RT) A->E Direct Thermal Degradation (Negligible at 25°C) C Crystalline Hydrate (Thermodynamic Sink) B->C Exothermic Phase Transition (Detected via IMC) D Free Base Generation (Aqueous Microenvironment) B->D Deliquescence & Dissolution D->E High Activation Energy (Requires Stress/Catalyst)

Thermodynamic stability and degradation pathways under ambient conditions.

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic parameters that govern the stability of this compound at 298 K (25°C).

Table 1: Thermodynamic Parameters of[1-(1-Aminoethyl)cyclopropyl]methanol HCl at 25°C

ParameterEstimated ValueThermodynamic Implication
Ring Strain Energy (RSE) ~27.6 kcal/molHigh inherent potential energy; drives reactivity only if the kinetic barrier is breached[3].
Activation Energy ( Ea​ ) for Ring Opening > 35.0 kcal/molEnsures kinetic inertness at room temperature.
Enthalpy of Hydration ( ΔHhyd​ ) -15 to -25 kJ/molExothermic transition; indicates that the hydrate is the thermodynamically favored state in humid environments.
Critical Relative Humidity (CRH) ~65 - 75% RHThe threshold above which deliquescence or rapid hydrate formation occurs.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this compound, we rely on two highly sensitive, non-destructive techniques. Standard accelerated stability testing (e.g., 60°C) is flawed for highly strained rings because it forces degradation pathways that do not exist at 25°C. Instead, we use Isothermal Microcalorimetry (IMC) and Dynamic Vapor Sorption (DVS).

Protocol 1: Shelf-Life Prediction via Isothermal Microcalorimetry (IMC)

Causality: IMC predicts shelf life by measuring the minute heat output (in the microwatt range) of slow degradation reactions at or near ambient storage temperatures[4]. By operating exactly at 25°C, it detects the earliest onset of decomposition without altering the reaction mechanism[4].

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the microcalorimeter using a known electrical heat pulse to ensure the baseline stability is within ±10 nanowatts (nW).

  • Sample Preparation: Accurately weigh 100 mg of anhydrous [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride into a glass ampoule.

  • Internal Control (Self-Validation): Prepare a reference ampoule containing an equal heat capacity of an inert reference material (e.g., calcined alumina). This differential setup cancels out environmental thermal noise, ensuring that any detected heat flow is strictly from the sample.

  • Isothermal Equilibration: Lower the ampoules into the 25.000°C thermostat block. Allow the system to equilibrate for 24 hours until the heat flow signal stabilizes.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 7 to 14 days.

  • Kinetic Analysis: An exothermic signal indicates a physical or chemical process (e.g., amorphous-to-crystalline transition or degradation). Because the area under the curve represents the total enthalpy ( ΔH ), the rate of heat production is directly proportional to the reaction rate constant ( k ). If the heat flow remains below 2 μ W/g, the compound is thermodynamically stable for long-term ambient storage.

Protocol 2: Moisture-Induced Phase Mapping via Dynamic Vapor Sorption (DVS)

Causality: Because the hydrochloride salt is polar, we must determine the exact humidity threshold where the thermodynamic penalty of the crystal lattice is overcome by the enthalpy of hydration. DVS provides a precise mass-change vs. RH profile, dictating packaging requirements.

Step-by-Step Methodology:

  • Baseline Stabilization: Load 15-20 mg of the sample onto the quartz microbalance of the DVS instrument. Dry the sample at 0% RH (using dry nitrogen) at 25°C until the mass change is less than 0.002% per minute. This establishes the true anhydrous baseline.

  • Sorption Cycle: Increase the relative humidity in 10% increments from 0% to 90% RH.

  • Equilibrium Criteria (Self-Validation): The system must not advance to the next humidity step until the mass has stabilized ( dm/dt<0.002% /min). This ensures that the recorded mass represents a true thermodynamic equilibrium state, rather than a kinetic snapshot.

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements to check for hysteresis.

  • Data Interpretation: A sharp, step-wise increase in mass (e.g., a sudden 12% mass gain) indicates the formation of a stoichiometric hydrate. A continuous, exponential mass gain at high RH indicates deliquescence. This data directly informs whether the API requires Alu/Alu blister packaging or desiccant integration.

Conclusion

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a fascinating example of how kinetic barriers can override thermodynamic instability. Despite the ~27.6 kcal/mol ring strain inherent to the cyclopropyl moiety, the high activation energy for ring-opening and the stabilizing lattice energy of the hydrochloride salt render the molecule highly stable at 25°C. By employing highly sensitive, ambient-temperature analytical techniques like Isothermal Microcalorimetry, researchers can accurately predict the shelf-life of such strained systems without the mechanistic distortions caused by traditional high-heat accelerated testing.

References

  • [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • Cyclopropane - Bonding and Ring Strain Source: Grokipedia URL:[Link]

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life Source: Lab Manager URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for[1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (CAS: 1955553-73-7)[1] Application: Advanced building block for peptidom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (CAS: 1955553-73-7)[1] Application: Advanced building block for peptidomimetics, spiro-cyclic scaffolds, and CNS-active pharmaceutical ingredients.

Introduction & Retrosynthetic Rationale

As a Senior Application Scientist, I have structured this protocol to address the specific chemoselective challenges inherent in synthesizing highly substituted cyclopropanes. The target molecule,[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, features a quaternary cyclopropyl center bearing both a primary alcohol and a primary amine.

To prevent unwanted side reactions (such as spontaneous lactamization or over-reduction), the synthesis must follow a strict order of operations:

  • Ring Construction: Build the cyclopropane ring via a double alkylation of an active methylene compound.

  • Amine Installation: Convert the resulting methyl ketone to an amine via Borch reductive amination.

  • Protection Strategy: Mask the primary amine with a Boc group to prevent interference during ester reduction.

  • Chemoselective Reduction: Reduce the ester to an alcohol using a mild hydride source that spares the carbamate.

  • Salt Formation: Deprotect and isolate the final compound as a stable hydrochloride salt.

Synthetic Workflow

SynthesisRoute A Ethyl Acetoacetate + 1,2-Dibromoethane B Ethyl 1-acetylcyclopropanecarboxylate (Intermediate 1) A->B K2CO3, Acetone, Reflux C Ethyl 1-(1-aminoethyl)cyclopropanecarboxylate (Intermediate 2) B->C NH4OAc, NaBH3CN, MeOH D Boc-Protected Amino Ester (Intermediate 3) C->D Boc2O, Et3N, DCM E Boc-Protected Amino Alcohol (Intermediate 4) D->E LiBH4, THF, 0 °C to RT F [1-(1-Aminoethyl)cyclopropyl]methanol HCl (Target API Scaffold) E->F 4M HCl in Dioxane

Five-step synthetic workflow for[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Cyclopropanation (Synthesis of Intermediate 1)

Causality & Mechanism: Potassium carbonate ( K2​CO3​ ) deprotonates the highly acidic alpha-carbon of ethyl acetoacetate. 1,2-dibromoethane acts as a bis-electrophile. The sequence is an intermolecular SN​2 followed by an intramolecular SN​2 ring closure to form the cyclopropane ring[2].

  • Reagents: Ethyl acetoacetate (200 mmol), 1,2-dibromoethane (240 mmol), K2​CO3​ (600 mmol), Acetone (500 mL).

  • Procedure:

    • Suspend finely powdered K2​CO3​ in acetone.

    • Add ethyl acetoacetate followed by 1,2-dibromoethane.

    • Reflux the mixture vigorously for 24 hours under an inert atmosphere.

  • Workup: Filter the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under vacuum. Purify the residue via silica gel column chromatography (eluent: 1:50 v/v ethyl acetate/hexane).

Step 2: Borch Reductive Amination (Synthesis of Intermediate 2)

Causality & Mechanism: Ammonium acetate ( NH4​OAc ) acts as both the nitrogen source and the buffer (maintaining pH ~5-6). Sodium cyanoborohydride ( NaBH3​CN ) is specifically chosen because, unlike NaBH4​ , it is stable at mildly acidic pH and selectively reduces the transient iminium ion without reducing the starting ketone[3],[4].

  • Reagents: Intermediate 1 (100 mmol), NH4​OAc (1000 mmol), NaBH3​CN (150 mmol), Methanol (300 mL).

  • Procedure:

    • Dissolve Intermediate 1 and NH4​OAc in methanol. Stir for 30 minutes at room temperature to pre-form the imine.

    • Cool the reaction to 0 °C and add NaBH3​CN portion-wise.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Carefully quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane (DCM) ( 3×100 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Step 3: Amine Protection (Synthesis of Intermediate 3)

Causality & Mechanism: The primary amine must be masked with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering with the subsequent hydride reduction (e.g., forming a complex with the metal hydride or undergoing intramolecular cyclization).

  • Reagents: Intermediate 2 (75 mmol), Di-tert-butyl dicarbonate ( Boc2​O , 90 mmol), Triethylamine ( Et3​N , 150 mmol), DCM (200 mL).

  • Procedure:

    • Dissolve Intermediate 2 and Et3​N in DCM and cool to 0 °C.

    • Add Boc2​O dropwise over 15 minutes.

    • Stir the mixture at room temperature for 12 hours.

  • Workup: Wash the organic layer sequentially with 10% aqueous citric acid, saturated NaHCO3​ , and brine. Dry over MgSO4​ and evaporate the solvent.

Step 4: Chemoselective Ester Reduction (Synthesis of Intermediate 4)

Causality & Mechanism: Lithium borohydride ( LiBH4​ ) is a milder reducing agent than Lithium aluminum hydride ( LiAlH4​ ). The lithium cation acts as a Lewis acid, coordinating with the ester carbonyl to enhance its electrophilicity. This allows LiBH4​ to selectively reduce the ethyl ester to a primary alcohol while leaving the Boc-protected carbamate entirely intact[5],[6].

  • Reagents: Intermediate 3 (60 mmol), LiBH4​ (120 mmol, 2M solution in THF), anhydrous THF (150 mL).

  • Procedure:

    • Dissolve Intermediate 3 in anhydrous THF under argon and cool to 0 °C.

    • Add the LiBH4​ solution dropwise to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench the reaction at 0 °C with saturated NH4​Cl (Caution: Hydrogen gas evolution!). Extract with ethyl acetate ( 3×100 mL). Wash with brine, dry over Na2​SO4​ , and concentrate.

Step 5: Deprotection and Salt Formation (Synthesis of Target API Scaffold)

Causality & Mechanism: Acidic cleavage of the tert-butyl carbamate yields the free amine and volatile byproducts (isobutylene and CO2​ ). The amine is immediately protonated by the excess HCl to form the highly stable, water-soluble hydrochloride salt[1].

  • Reagents: Intermediate 4 (45 mmol), 4M HCl in Dioxane (100 mL).

  • Procedure:

    • Dissolve Intermediate 4 in a minimal amount of dry DCM (20 mL).

    • Add 4M HCl in Dioxane and stir vigorously at room temperature for 4 hours.

  • Workup: Concentrate the mixture under vacuum. Triturate the resulting oily solid with cold diethyl ether to precipitate the product. Filter the white solid and dry under high vacuum.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, each intermediate must be verified before proceeding to the next step. Table 1 summarizes the expected quantitative data and analytical markers.

Table 1: Analytical Validation and Yield Metrics per Synthetic Step

StepProductExpected YieldKey MS Marker (ESI+)Key 1H NMR / IR Validation Marker
1 Ethyl 1-acetylcyclopropanecarboxylate60%m/z 157 [M+H]+ NMR: δ 1.45 (s, 4H, cyclopropyl CH2​ )
2 Ethyl 1-(1-aminoethyl)cyclopropanecarboxylate75%m/z 158 [M+H]+ NMR: δ 3.20 (q, 1H, CH−NH2​ )
3 Boc-Protected Amino Ester85%m/z 258 [M+H]+ NMR: δ 1.42 (s, 9H, Boc CH3​ )
4 Boc-Protected Amino Alcohol80%m/z 216 [M+H]+ IR: Broad O-H stretch at ~3300 cm−1
5 [1-(1-Aminoethyl)cyclopropyl]methanol HCl95%m/z 116 [M+H]+ (free base)NMR ( D2​O ): Absence of Boc signal at δ 1.42

References

  • NextSDS Chemical Substance Database. "[1-(1-aminoethyl)cyclopropyl]methanol hydrochloride." NextSDS.
  • ChemicalBook. "ethyl 1-acetylcyclopropanecarboxylate | 32933-03-2." ChemicalBook.
  • Alfa Chemistry. "Borch Reductive Amination." Alfa Chemistry.
  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.
  • Andrew G. Myers Research Group. "Chem 115: Lithium Borohydride (LiBH4)." Harvard University.
  • Chemistry LibreTexts. "13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols." LibreTexts.

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Application

The Strategic Application of [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride in Modern Medicinal Chemistry

Introduction: The Enduring Appeal of the Cyclopropyl Moiety in Drug Design In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a powerful and versatile building block. Its incorpora...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Appeal of the Cyclopropyl Moiety in Drug Design

In the landscape of contemporary medicinal chemistry, the cyclopropyl group has emerged as a powerful and versatile building block. Its incorporation into drug candidates is a strategic decision aimed at optimizing a range of pharmacological properties. The unique structural and electronic features of the three-membered ring, including its rigidity, strained nature, and increased s-character of its C-H bonds, contribute to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1][2] The deliberate introduction of this small carbocycle can lead to significant improvements in a molecule's druglikeness, making it a favored motif in the design of novel therapeutics across various disease areas.

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a bifunctional building block that offers medicinal chemists two key points for molecular elaboration: a primary amine and a primary alcohol. This dual functionality, combined with the inherent benefits of the cyclopropyl core, makes it a valuable starting material for the synthesis of complex and biologically active molecules. This guide will provide an in-depth exploration of the applications of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, with a particular focus on its potential role in the synthesis of kinase inhibitors, a critical class of therapeutic agents.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1955553-73-7[3]
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Appearance Solid
Storage Refrigerated

Safety and Handling: [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is classified as an acute toxicant and a skin and eye irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application in the Synthesis of Kinase Inhibitors: A Focus on EGFR Modulators

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC), and the development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of this disease.[1][4] However, the emergence of resistance mutations, such as the C797S mutation, necessitates the development of next-generation inhibitors.[1][4]

Recent research has highlighted the potential of cyclopropanesulfonamide derivatives as potent inhibitors of mutant EGFR.[1][5] The cyclopropyl group in these molecules can enhance binding to the kinase domain and improve metabolic stability, while the sulfonamide moiety can form crucial interactions with the target protein.

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride serves as an ideal starting point for the synthesis of such inhibitors. The primary amine can be readily converted to a sulfonamide, and the hydroxyl group offers a handle for further diversification to optimize potency and selectivity.

Synthetic Protocol: Construction of a Cyclopropanesulfonamide Scaffold

The following protocols outline a representative, chemically sound synthetic route for the utilization of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride in the construction of a cyclopropanesulfonamide scaffold, a key component of next-generation EGFR inhibitors.

Workflow Overview

G cluster_0 Synthesis of Cyclopropanesulfonamide Scaffold A [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride B Sulfonylation A->B Arylsulfonyl chloride, Base C N-Sulfonylated Intermediate B->C D Coupling with Heterocycle C->D Halogenated heterocycle, Coupling conditions E Final Scaffold D->E

Caption: Synthetic workflow for the preparation of a cyclopropanesulfonamide scaffold.

Step 1: Sulfonylation of the Primary Amine

Principle: The primary amine of [1-(1-Aminoethyl)cyclopropyl]methanol is reacted with an arylsulfonyl chloride in the presence of a base to form a stable sulfonamide bond. This reaction is a standard and high-yielding transformation in organic synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.5 eq.) to the suspension and stir at room temperature for 10 minutes to neutralize the hydrochloride and liberate the free amine.

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of the desired arylsulfonyl chloride (e.g., 2,4-dichlorobenzenesulfonyl chloride) (1.1 eq.) in DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonylated intermediate.

Step 2: Coupling with a Heterocyclic Core

Principle: The N-sulfonylated intermediate can be coupled with a variety of heterocyclic cores, which are common scaffolds in kinase inhibitors. For example, a Suzuki or Buchwald-Hartwig cross-coupling reaction can be employed if the arylsulfonyl group contains a suitable handle (e.g., a bromine or iodine atom). Alternatively, a nucleophilic aromatic substitution (SNA_r_) reaction can be performed if the heterocycle is sufficiently activated.

Experimental Protocol (Illustrative SNA_r_):

  • Reaction Setup: To a solution of the N-sulfonylated intermediate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a halogenated heterocycle (e.g., 2-chloro-4-aminopyrimidine) (1.2 eq.) and a base such as potassium carbonate (2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final cyclopropanesulfonamide scaffold.

Causality Behind Experimental Choices

  • Choice of Base in Sulfonylation: Triethylamine is a common and effective organic base for scavenging the HCl generated during the sulfonylation reaction. Its use in slight excess ensures the complete neutralization of the starting material's hydrochloride salt and the reaction byproduct.

  • Solvent Selection: Dichloromethane is a good solvent for both the starting materials and the product of the sulfonylation reaction, facilitating a homogeneous reaction mixture. For the coupling reaction, a polar aprotic solvent like DMF is often used to dissolve the reactants and facilitate the SNA_r_ reaction.

  • Purification Techniques: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the intermediates and final products in this synthetic sequence.

Conclusion and Future Perspectives

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for the straightforward introduction of a cyclopropyl moiety, which can significantly enhance the pharmacological properties of drug candidates. The protocols outlined above demonstrate a plausible and efficient pathway for its incorporation into complex molecules, such as next-generation EGFR inhibitors. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

  • Wang, M., Xia, Z., Nie, W., Wang, C., Nie, H., Zhang, S., Qiu, J., Yang, Y., Yao, C., Xu, L., & An, B. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment of EGFR C797S mutation in non-small cell lung cancer. Drug Design, Development and Therapy, 19, 1-17. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Wang, M., Xia, Z., Nie, W., Wang, C., Nie, H., Zhang, S., Qiu, J., Yang, Y., Yao, C., Xu, L., & An, B. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer. PubMed, PMC11874779. [Link]

  • Next-SDS. [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride — Chemical Substance Information. [Link]

  • Patel, M., & Tundulawala, V. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Li, X., et al. (2024). Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. European Journal of Medicinal Chemistry, 279, 116590. [Link]

  • J2H Biotech Inc. (2021). COMPOUNDS FOR SUPPRESSING EGFR MUTANT CANCER AND PHARMACEUTICAL USE THEREOF.

Sources

Method

Application Note: Protocols for Peptide Coupling with [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (CAS: 1955553-73-7) Executive Summary The incorporation of heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (CAS: 1955553-73-7)

Executive Summary

The incorporation of heavily modified, sterically hindered building blocks is a cornerstone of modern peptidomimetic drug discovery, designed to enhance proteolytic stability and structural rigidity. [1-(1-Aminoethyl)cyclopropyl]methanol presents a unique synthetic challenge: it features a primary amine situated on an α -branched ethyl group, directly adjacent to a quaternary cyclopropyl center. Furthermore, the presence of an unprotected primary alcohol on the same ring introduces a competing nucleophile.

This application note provides field-proven, causality-driven protocols to achieve high-yielding, chemoselective amide bond formation with this building block, mitigating common pitfalls such as guanidinylation and O -acylation.

Mechanistic Insights & Chemoselectivity

To design a successful coupling protocol, we must first deconstruct the kinetic and thermodynamic barriers inherent to this specific molecule.

The Steric Challenge & The Guanidinylation Trap

Standard peptide coupling relies on the rapid nucleophilic attack of an amine onto an activated ester. However, the extreme steric bulk surrounding the amine in [1-(1-Aminoethyl)cyclopropyl]methanol drastically reduces its nucleophilicity.

When using popular uronium-based reagents like HATU or HBTU, this kinetic delay becomes problematic. If the amine is introduced before the carboxylic acid is fully activated, the sluggish amine will instead attack the highly electrophilic uronium carbon of the coupling reagent. This side reaction forms a stable, dead-end tetramethylguanidinium byproduct , permanently capping the amine and halting the synthesis . To circumvent this, strict pre-activation of the carboxylic acid or the use of phosphonium-based reagents (which do not form stable guanidino adducts) is mandatory .

Chemoselectivity: Amine vs. Primary Alcohol

The molecule contains both a primary amine and a primary alcohol. While amines are intrinsically more nucleophilic than alcohols, the severe steric hindrance around the amine narrows this reactivity gap. If highly reactive acylating agents (like acid chlorides or symmetric anhydrides) are used, or if the reaction is heated, competitive O -acylation (esterification) will occur.

To ensure absolute chemoselectivity for N -acylation:

  • Stoichiometry must be tightly controlled: Use exactly 1.0 to 1.05 equivalents of the activated acid.

  • Temperature must be moderated: Activation at 0 °C, followed by coupling at room temperature.

  • Base selection matters: N-methylmorpholine (NMM) is preferred over N,N-Diisopropylethylamine (DIPEA) in highly sensitive cases, as its weaker basicity minimizes base-catalyzed O -acylation and racemization .

Chemoselectivity Acid Carboxylic Acid + Base ActiveEster Activated Ester Intermediate Acid->ActiveEster Pre-activation (10 min, 0°C) Reagent Coupling Reagent (PyAOP / HATU) Reagent->ActiveEster Desired N-Acylation (Desired Target Amide) ActiveEster->Desired + Amine (Main Pathway) O_Acyl O-Acylation (Ester Byproduct) ActiveEster->O_Acyl Competing Alcohol (If excess acid used) Amine [1-(1-Aminoethyl)cyclopropyl]methanol (Hindered Amine + Primary Alcohol) Guanidine Guanidinylation (If excess HATU used) Amine->Guanidine Direct attack on HATU (Due to steric delay)

Fig 1. Chemoselectivity and competitive side reactions during the coupling process.

Reagent Selection & Quantitative Data

Selecting the correct coupling reagent is the single most critical variable. Table 1 summarizes the performance of standard reagents against this specific hindered substrate.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amines

Coupling ReagentChemical ClassReactivity with Hindered AminesRisk of GuanidinylationRecommendation / Suitability
PyAOP PhosphoniumExcellentNone Primary Recommendation. Can be used in slight excess; ideal for sluggish reactions.
HATU Uronium (Aminium)ExcellentHigh Alternative. Requires strict 10-minute pre-activation before amine addition.
COMU Uronium (Oxyma)Very GoodModerateGood alternative to HATU; safer byproduct profile.
DIC / HOBt CarbodiimidePoor to FairNoneNot recommended. Reaction is too slow, leading to increased O -acylation risk.

Table 2: Optimized Reaction Parameters

ParameterOptimized RangeRationale for Selection
Acid : Amine Ratio 1.05 : 1.00Prevents over-acylation of the primary alcohol.
Base (Base : Acid) 2.50 : 1.001.0 eq to neutralize the amine HCl salt; 1.5 eq to drive the coupling mechanism.
Temperature 0 °C 25 °CCold pre-activation stabilizes the active ester; RT ensures the hindered amine reacts.
Solvent Concentration 0.2 M to 0.5 MHigh concentration forces the bimolecular collision of sterically hindered centers.

Experimental Workflows

ProtocolWorkflow Step1 1. Pre-activation Mix Acid, PyAOP, DIPEA in DMF (0°C) Step2 2. Amine Addition Add Amine HCl salt + 1 eq DIPEA Step1->Step2 Step3 3. Reaction Stir at RT (2-12h) Monitor by LC-MS Step2->Step3 Step4 4. Quench & Workup Dilute with EtOAc Wash with NaHCO3/Brine Step3->Step4 Step5 5. Purification Flash Chromatography (Silica gel) Step4->Step5

Fig 2. Step-by-step experimental workflow for PyAOP-mediated peptide coupling.

Detailed Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure the chemistry is proceeding as intended before moving forward.

Protocol A: High-Efficiency Coupling via PyAOP (Recommended)

This protocol utilizes PyAOP to eliminate the risk of guanidinylation, making it the most robust choice for this highly hindered amine.

Materials Required:

  • Carboxylic Acid (1.05 eq)

  • [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (1.00 eq)

  • PyAOP (1.05 eq)

  • DIPEA (2.50 eq)

  • Anhydrous DMF (to reach 0.3 M)

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under inert atmosphere (Argon/N2), dissolve the Carboxylic Acid (1.05 eq) and PyAOP (1.05 eq) in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Dropwise, add DIPEA (1.50 eq). Stir at 0 °C for 10 minutes.

    • Self-Validation Check 1: Remove a 1 µL aliquot and quench in 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl ester of your acid confirms successful activation.

  • Amine Preparation: In a separate vial, suspend the [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (1.00 eq) in a minimal amount of DMF and add DIPEA (1.00 eq) to liberate the free base.

  • Coupling: Add the amine solution dropwise to the activated acid mixture at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours (steric hindrance necessitates longer reaction times).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling (Alternative)

Use this protocol if PyAOP is unavailable. Strict adherence to the pre-activation timeline is critical to avoid capping the amine.

Step-by-Step Procedure:

  • Strict Pre-activation: Dissolve the Carboxylic Acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF at 0 °C. Add NMM (1.50 eq). Stir for exactly 10 minutes. (Do not exceed 15 minutes, as the active HOAt ester can degrade).

  • Amine Addition: Add the [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (1.00 eq) followed immediately by NMM (1.00 eq).

  • Propagation: Stir at room temperature for 12 hours.

  • Workup: Proceed with the aqueous extraction as described in Protocol A.

Analytical Validation & Troubleshooting

Because of the dual functional groups (amine and alcohol), verifying the correct regiochemistry of the product is paramount.

Troubleshooting O -Acylation vs. N -Acylation: If LC-MS indicates a product with the correct exact mass [M+H]+ , you must verify whether it is the desired amide or the undesired ester.

  • Chromatographic Shift: O -esters are generally more hydrophobic than their corresponding amides and will elute later on a reverse-phase C18 HPLC column.

  • The LiOH Cleavage Test (Self-Validation): Take a 5 µL aliquot of the reaction mixture and treat it with 10 µL of 1M aqueous LiOH for 30 minutes.

    • If the product mass disappears and reverts to the starting materials, you have formed the undesired O -ester (esters are readily saponified by base).

    • If the product mass remains completely stable, you have successfully formed the desired N -amide (amides are highly stable to mild basic hydrolysis) .

Troubleshooting Incomplete Conversion: If unreacted amine remains after 12 hours, do not add more HATU (this will cause guanidinylation). Instead, activate a fresh batch of carboxylic acid (0.2 eq) with PyAOP in a separate vial, and add this pre-activated mixture to the stalled reaction.

References

  • Aapptec. Coupling Reagents: Phosphonium vs. Uronium Salts in Solid and Solution Phase Synthesis. Retrieved from [Link]

  • ResearchGate / PubMed Literature. Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]

Application

Safe handling and storage guidelines for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

Introduction: Navigating the Chemistry of a Novel Building Block [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a unique bifunctional molecule that holds significant promise for drug discovery and development. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Chemistry of a Novel Building Block

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a unique bifunctional molecule that holds significant promise for drug discovery and development. Its structure, featuring a primary amine, a hydroxyl group, and a strained cyclopropyl ring, offers a versatile scaffold for the synthesis of novel chemical entities. As with any novel compound, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, grounded in established safety principles and data from analogous compounds.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe and effective use. The following table summarizes the key properties of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride and its parent compound, with data extrapolated from similar molecules.

PropertyValueSource(s)
Chemical Name [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride[1]
CAS Number 1955553-73-7[1]
Molecular Formula C₆H₁₄ClNOInferred
Molecular Weight 151.64 g/mol Inferred
Physical Form Solid[2]
Storage Temperature Refrigerated[2]

Hazard Identification and GHS Classification

Based on data for structurally related compounds, [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements.[1][3]

Hazard ClassHazard CodeHazard StatementGHS PictogramSource(s)
Acute Toxicity, OralH302Harmful if swallowed.GHS07[1]
Skin Corrosion/IrritationH315Causes skin irritation.GHS07[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.GHS07[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory irritation)H335May cause respiratory irritation.GHS07[4]
Specific Target Organ Toxicity — Single Exposure (Drowsiness or dizziness)H336May cause drowsiness or dizziness.GHS07[1][3]

Signal Word: Warning [1][2]

Safe Handling Protocols

Adherence to meticulous handling procedures is critical to minimize exposure and ensure a safe laboratory environment. The following protocols are designed to address the specific hazards associated with [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure involves robust engineering controls and appropriate PPE.

  • Engineering Controls : All manipulations of solid [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[5][6] The fume hood also provides a contained space in the event of a spill. Ensure adequate ventilation in all areas where the compound is handled and stored.[7]

  • Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:

    • Eye Protection : Chemical safety goggles or a full-face shield are essential to protect against splashes and airborne particles.[6]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[5] Inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling.

    • Body Protection : A flame-resistant lab coat should be worn and kept fastened.[5]

    • Footwear : Closed-toe shoes are required in the laboratory at all times.[5]

Weighing and Transferring the Compound

The following step-by-step protocol outlines the safe procedure for weighing and transferring solid [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride.

  • Preparation :

    • Don the required PPE as outlined in section 3.1.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare a clean, designated workspace within the fume hood.

  • Weighing :

    • Use a tared, appropriate container for weighing.

    • Carefully transfer the solid from the stock bottle to the weighing container using a clean spatula.

    • Minimize the generation of dust during transfer.

  • Transfer to Reaction Vessel :

    • Once the desired amount is weighed, securely cap the stock bottle.

    • Carefully transfer the weighed compound into the reaction vessel.

  • Post-Handling :

    • Clean any residual solid from the spatula and weighing container with a suitable solvent.

    • Wipe down the work surface in the fume hood.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.[7]

    • Wash hands thoroughly with soap and water after completing the procedure.[5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Don Appropriate PPE FumeHood Verify Fume Hood Function PPE->FumeHood Workspace Prepare Clean Workspace FumeHood->Workspace Weigh Weigh Compound Carefully Workspace->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Clean Equipment and Workspace Transfer->Clean Dispose Dispose of Contaminated Waste Clean->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for Safe Handling of Solid Compound.

Storage Guidelines

Proper storage is crucial to maintain the stability and purity of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride and to prevent accidental exposure.

  • General Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Temperature : Refrigerated storage is recommended to ensure long-term stability.[2]

  • Light and Moisture : As a precaution for amine-containing compounds, store in an opaque container to protect from light.[11][12] Given the hydrochloride salt form, it may be hygroscopic; therefore, storage in a desiccator or under an inert atmosphere is advisable, especially after the container has been opened.[13][14]

  • Labeling : Ensure all containers are clearly and accurately labeled with the chemical name, CAS number, and appropriate hazard warnings.[5]

Spill and Emergency Response

A well-rehearsed emergency plan is essential for mitigating the consequences of a spill or accidental exposure.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[13]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.

  • Containment (for small spills) : If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[13] Avoid raising dust.

  • Collection : Carefully scoop the absorbed material into a sealed, labeled container for disposal.[13]

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[13]

  • Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[7]

G Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Assess Assess Spill Size & Risk Ventilate->Assess SmallSpill Small & Safe to Handle? Assess->SmallSpill LargeSpill Large or Uncontrolled Spill SmallSpill->LargeSpill No Contain Contain with Inert Absorbent SmallSpill->Contain Yes EmergencyServices Call Emergency Services LargeSpill->EmergencyServices Collect Collect into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Decision-Making Flowchart for Spill Response.

First Aid Measures

Immediate and appropriate first aid is crucial in case of accidental exposure.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][15] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][13] Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[13] Rinse mouth with water. Seek immediate medical attention.

Conclusion

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a valuable research tool. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can work with this compound confidently and safely. The principles of good laboratory practice, including thorough risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies, are the cornerstones of a safe and productive research environment.

References

  • [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride — Chemical Substance Information. (n.d.). Google Vertex AI Search.
  • List of GHS Hazard and Precautionary Statements. (n.d.). GHS.
  • Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide. (n.d.). Benchchem.
  • Storage conditions for chemicals in the laboratory. (2023, September 16). Trustrade.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). AplusA.
  • Hazard statements. (n.d.). MSDS Europe.
  • SAFETY DATA SHEET. (n.d.). A.G. Layne, Inc.
  • [1-(dimethylamino)cyclopropyl]methanol hydrochloride — Chemical Substance Information. (n.d.). Google Vertex AI Search.
  • [1-(Aminomethyl)cyclopropyl]methanol. (n.d.). AK Scientific, Inc.
  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). A&D.
  • Chinese factory supply (1-Aminocyclopropyl)methanol hydrochloride 115652-52-3 in stock with high standard. (n.d.). LookChem.
  • Chemical Storage. (n.d.). University of Wisconsin–Madison Environment, Health & Safety.
  • Storage of Laboratory Chemicals: Research Safety. (n.d.). Indiana University.
  • [1-(1-aminoethyl)cyclopropyl]methanol | 1896847-05-4. (n.d.). Sigma-Aldrich.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • How to Store Reagents. (n.d.). University of Rochester Chemistry.
  • SAFETY DATA SHEET. (2009, February 9). Fisher Scientific.
  • methanol. (2025, September 22). Chemsrc. Retrieved March 17, 2026, from

  • (1-Aminocyclopropyl)methanol hydrochloride. (n.d.). PubChem.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). AplusA.
  • Safety data sheet. (2020, July 21). LGC Standards.
  • Chemical Safety Data Sheet MSDS / SDS - (1-Aminocyclopropyl)methanol. (2025, July 5). ChemicalBook.
  • Safety Data Sheet Warning. (2022, November 3). CymitQuimica.
  • SAFETY DATA SHEET. (n.d.). PPG.

Sources

Method

Application Notes and Protocols: Harnessing the Potential of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride in Amide Bond Formation

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the prospective applications of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the prospective applications of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride in amide bond synthesis. This document provides a theoretical framework, potential synthetic strategies, and generalized protocols to facilitate the exploration of this novel bifunctional molecule in creating unique chemical entities.

Introduction: The Quest for Novel Amide Scaffolds

The amide bond is a cornerstone of modern chemistry and biology, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals.[1][2] The synthesis of amides is, therefore, one of the most frequently performed reactions in medicinal chemistry laboratories. While numerous methods exist for amide bond formation, the continuous search for novel building blocks that can impart unique structural and functional properties to molecules is a key driver of innovation in drug discovery.

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a bifunctional molecule featuring a primary amine and a primary alcohol.[3] Its most intriguing feature is the cyclopropyl ring, a small, strained ring system known to confer conformational rigidity to molecules.[4][5] This property is highly desirable in drug design as it can lead to improved binding affinity and selectivity for biological targets. The presence of both an amine and an alcohol group offers multiple avenues for its incorporation into larger molecules, making it a versatile building block for creating novel peptidomimetics and other complex organic molecules.

This guide will explore the potential of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride in amide bond formation, providing insights into its reactivity and offering generalized protocols for its use.

Properties of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

A clear understanding of the physicochemical properties of a starting material is crucial for successful reaction design. Below is a summary of the available information for the free base form, [1-(1-aminoethyl)cyclopropyl]methanol.

PropertyValueSource
CAS Number 1896847-05-4
Molecular Formula C6H13NO
Molecular Weight 115.18 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Refrigerated (0-8 °C)

Note: The hydrochloride salt form will have a different molecular weight and may have different solubility properties.

Conceptual Framework for Amide Bond Formation

Given the structure of [1-(1-Aminoethyl)cyclopropyl]methanol, the primary amine is the most likely functional group to participate in a direct amide bond formation reaction with a carboxylic acid. The alcohol moiety may require protection depending on the reaction conditions and the nature of the coupling partner.

General Reaction Scheme

The most straightforward application of this molecule in amide synthesis involves the coupling of its primary amine with a carboxylic acid using a suitable activating agent.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A [1-(1-Aminoethyl)cyclopropyl]methanol (as free base) F Resulting Amide A->F B Carboxylic Acid (R-COOH) B->F C Coupling Agent (e.g., EDC, HOBt) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F

Caption: General workflow for amide bond formation.

The Role of the Alcohol Group

The primary alcohol in [1-(1-Aminoethyl)cyclopropyl]methanol presents both an opportunity and a challenge.

  • As a point of further functionalization: The alcohol can be used for subsequent reactions after the amide bond is formed, allowing for the creation of more complex molecules.

  • Potential for side reactions: In the presence of highly reactive acylating agents (e.g., acid chlorides), the alcohol could compete with the amine, leading to the formation of an ester byproduct. In most modern coupling reactions that proceed through milder activated esters, the amine is sufficiently more nucleophilic than the alcohol, and protection is often not necessary.

Should protection be required, common protecting groups for alcohols, such as a silyl ether (e.g., TBDMS) or a benzyl ether, can be employed.

Detailed Application Protocol: A General Approach

The following is a generalized protocol for the coupling of a primary amine with a carboxylic acid. This protocol can serve as a starting point for reactions involving [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. Note: The hydrochloride salt must be neutralized to the free base in situ or prior to the reaction.

Materials and Reagents
  • [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

  • Carboxylic acid of interest

  • Coupling Agents:

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (Hydroxybenzotriazole) or an equivalent (e.g., OxymaPure®)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Solvents:

    • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and developing chamber

Step-by-Step Protocol

G start Start step1 1. Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF/DCM. start->step1 step2 2. Add Coupling Agents EDC (1.2 eq) and HOBt (1.2 eq). step1->step2 step3 3. Stir at 0 °C for 30 min to form the active ester. step2->step3 step4 4. Prepare Amine Solution In a separate flask, dissolve the amino alcohol HCl (1.1 eq) and DIPEA (2.2 eq) in DMF/DCM. step3->step4 step5 5. Add Amine Solution to the activated carboxylic acid. step3->step5 step4->step5 step6 6. Reaction Monitoring Allow to warm to RT and stir for 2-16 h. Monitor by TLC or LC-MS. step5->step6 step7 7. Quench and Work-up Dilute with water/EtOAc. Wash with NaHCO3, water, and brine. step6->step7 step8 8. Dry and Concentrate Dry organic layer over MgSO4, filter, and concentrate in vacuo. step7->step8 step9 9. Purification Purify by flash column chromatography. step8->step9 end_node End: Purified Amide step9->end_node

Caption: Step-by-step experimental workflow.

  • Activation of the Carboxylic Acid: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent). Dissolve it in a minimal amount of anhydrous DMF or DCM. Cool the solution to 0 °C in an ice bath. Add HOBt (1.2 equivalents) followed by EDC (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Preparation of the Amine: In a separate flask, dissolve [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (1.1 equivalents) in anhydrous DMF or DCM. Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data Interpretation and Expected Results

The successful synthesis of the target amide can be confirmed by standard analytical techniques.

AnalysisExpected Outcome
TLC A new spot with an Rf value different from the starting materials.
LC-MS A major peak corresponding to the mass-to-charge ratio (m/z) of the expected product.
¹H NMR Appearance of a new amide N-H proton signal (typically a broad singlet or triplet between 6-8 ppm). Shifts in the signals corresponding to the protons adjacent to the amine and carbonyl groups.
¹³C NMR Appearance of a new amide carbonyl carbon signal (typically between 165-175 ppm).
FTIR Characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Incomplete neutralization of the amine hydrochloride.- Reagents or solvents are not anhydrous.- Increase activation time.- Ensure sufficient base (at least 2 equivalents) is used.- Use freshly dried solvents and high-purity reagents.
Presence of Byproducts - Formation of an ester at the alcohol.- Racemization at a chiral center.- Use milder coupling conditions (lower temperature).- Add HOBt or another racemization suppressant.
Difficult Purification - Byproducts from the coupling reagents (e.g., isourea).- Polarity of the product is similar to impurities.- Perform an acidic wash during work-up to remove EDC-related byproducts.- Explore different chromatography solvent systems or reverse-phase HPLC.

Conclusion

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride represents a promising, yet underexplored, building block for organic synthesis. Its unique combination of a primary amine, a primary alcohol, and a conformationally rigid cyclopropyl scaffold makes it an attractive candidate for the synthesis of novel amides with potential applications in medicinal chemistry and materials science. The general protocols and conceptual frameworks provided in these application notes are intended to serve as a foundation for further investigation and to unlock the synthetic potential of this intriguing molecule.

References

  • Milstein, D., et al. (2007). Direct Synthesis of Amides from Alcohols and Amines with Liberation of H2. Science. Available at: [Link]

  • Ishida, N., et al. (2019). Mechanism of atom economical conversion of alcohols and amines to amides using Fe(ii) pincer catalyst. RSC Advances. Available at: [Link]

  • North, M., et al. (2013). Organobase-Catalyzed Amidation of Esters with Amino Alcohols. Organic Letters. Available at: [Link]

  • Corma, A., et al. (2011). Powerful Amide Synthesis from Alcohols and Amines under Aerobic Conditions Catalyzed by Gold or Gold/Iron, -Nickel or -Cobalt Nanoparticles. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (2011). Solid phase peptide synthesis of peptide alcohols. Google Patents.
  • Milstein, D., et al. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Journal of the American Chemical Society. Available at: [Link]

  • Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]

  • Stahl, S. S., et al. (2019). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. ACS Catalysis. Available at: [Link]

  • Albericio, F., et al. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem. Available at: [Link]

  • Organic Syntheses. (2011). Amide formation by decarboxylative condensation. Organic Syntheses. Available at: [Link]

  • Chemical Substance Information. [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride. Available at: [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL. Available at: [Link]

  • Reissig, H.-U., & Zimmer, R. (2003). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. Available at: [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications. Available at: [Link]

  • Glorius, F. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. Available at: [Link]

  • Royal Society of Chemistry. (2017). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (2017). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents.
  • National Institutes of Health. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available at: [Link]

  • SciSpace. (2017). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. Available at: [Link]

  • Open Access Journals. (2013). β-amino Alcohols are the versatile intermediates in the preparation of many biologically active compounds. Open Access Journals. Available at: [Link]

  • Scilit. (1999). Enantioselective synthesis of cyclopropane aminoalcohols containing quaternary stereogenic centers. Scilit. Available at: [Link]

  • ResearchGate. (2022). The importance of cyclopropane and its synthesis a Biologically active... ResearchGate. Available at: [Link]

Sources

Application

Scale-up manufacturing process for[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

An Application Note for the Scale-Up Manufacturing of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride Introduction [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a key building block in modern medicinal and a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scale-Up Manufacturing of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

Introduction

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a key building block in modern medicinal and agrochemical research. Its unique three-dimensional structure, conferred by the cyclopropyl ring, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of active pharmaceutical ingredients (APIs). The presence of both a primary amine and a primary alcohol offers two distinct points for further chemical modification, making it a versatile intermediate.[1]

This application note provides a comprehensive guide to a robust and scalable manufacturing process for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. The proposed synthetic route is designed for efficiency, safety, and high purity, transitioning from a laboratory-scale proof-of-concept to a full-scale manufacturing workflow. We will delve into the rationale behind key process decisions, outline detailed protocols, and identify critical process parameters essential for successful and reproducible production.

Retrosynthetic Analysis and Strategy

The design of a scalable synthetic process begins with a logical retrosynthetic analysis to identify a route that utilizes readily available, cost-effective starting materials and employs reliable, high-yielding chemical transformations.

The target molecule is disconnected at the final salt formation step, revealing the free base. The primary amine is identified as a product of reductive amination of a ketone precursor. This key ketone intermediate, [1-(1-Acetyl)cyclopropyl]methanol, contains both the required carbon skeleton and the hydroxyl functionality. This intermediate can be envisioned as arising from the reaction of an organometallic reagent, such as methylmagnesium bromide, with a nitrile-substituted cyclopropylmethanol. This leads back to the strategic starting material, 1-(hydroxymethyl)cyclopropane-1-carbonitrile, which can be prepared from commercially available precursors. This multi-step approach avoids the use of hazardous reagents like sodium azide, which might be considered in alternative routes like the Curtius rearrangement.[2][3]

G target [1-(1-Aminoethyl)cyclopropyl]methanol HCl (Target Molecule) free_base [1-(1-Aminoethyl)cyclopropyl]methanol target->free_base < Disconnection: Salt Formation> keto_alcohol [1-(1-Acetyl)cyclopropyl]methanol (Key Intermediate) free_base->keto_alcohol < Disconnection: Reductive Amination> nitrile_alcohol 1-(Hydroxymethyl)cyclopropane-1-carbonitrile (Strategic Starting Material) keto_alcohol->nitrile_alcohol < Disconnection: Grignard Reaction> precursors Commercially Available Precursors nitrile_alcohol->precursors < Disconnection: Synthesis>

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The forward synthesis mirrors the retrosynthetic analysis, constituting a three-step process from 1-(hydroxymethyl)cyclopropane-1-carbonitrile.

  • Step 1: Grignard Reaction: Treatment of the starting nitrile with methylmagnesium bromide forms an intermediate imine, which upon acidic work-up, hydrolyzes to the key keto-alcohol intermediate, [1-(1-Acetyl)cyclopropyl]methanol. The hydroxyl group must be protected prior to this step to prevent it from reacting with the Grignard reagent. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a suitable protecting group.

  • Step 2: Reductive Amination: The ketone is converted to the primary amine using a source of ammonia and a reducing agent. A common and scalable method is to use ammonium acetate with sodium cyanoborohydride or a heterogeneous hydrogenation catalyst like Raney Nickel under a hydrogen atmosphere. The latter is often preferred in large-scale operations to avoid cyanide-containing reagents and waste streams.

  • Step 3: Deprotection and Salt Formation: The TBDMS protecting group is removed under acidic conditions, and the final hydrochloride salt is formed by introducing hydrogen chloride gas or an HCl solution in a suitable organic solvent, followed by crystallization.

G start 1-(Hydroxymethyl)cyclopropane- 1-carbonitrile protected 1-((tert-Butyldimethylsilyloxy)methyl) cyclopropane-1-carbonitrile start->protected 1. TBDMS-Cl, Imidazole THF keto_alcohol_protected 1-(1-((tert-Butyldimethylsilyloxy)methyl) cyclopropyl)ethan-1-one protected->keto_alcohol_protected 2. CH3MgBr, THF 3. H3O+ work-up amino_alcohol_protected 1-(1-((tert-Butyldimethylsilyloxy)methyl) cyclopropyl)ethan-1-amine keto_alcohol_protected->amino_alcohol_protected 4. NH3, H2, Raney Ni Methanol target [1-(1-Aminoethyl)cyclopropyl] methanol hydrochloride amino_alcohol_protected->target 5. HCl in Dioxane or Isopropanol G reactor reactor vessel vessel equipment equipment final final R101 Reactor R-101 (Protection) - Glass-Lined Steel - Addition of TBDMS-Cl - Temperature Control R102 Reactor R-102 (Grignard) - Glass-Lined Steel - Exothermic Control - Slow addition of MeMgBr R101->R102 Protected Nitrile V101 Quench Vessel V-101 - Acidic Quench - pH Control R102->V101 Grignard Adduct E101 Extractor E-101 - Liquid-Liquid Extraction - Phase Separation V101->E101 Crude Keto-alcohol R103 Hydrogenator R-103 - High-Pressure Reactor - Catalyst Filtration System E101->R103 Purified Intermediate R104 Crystallizer R-104 - Jacketed Vessel - Controlled Cooling Profile - Anti-solvent Addition R103->R104 Amino-alcohol Solution FD101 Filter-Dryer FD-101 - Solid-Liquid Separation - Vacuum Drying R104->FD101 Crystal Slurry Packaging Packaging FD101->Packaging Final Product

Sources

Method

Application Note: Investigating [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride as a Novel Neuroprotective Agent via Selective MAO-B Inhibition

Audience: Researchers, scientists, and drug development professionals in neuroscience and neurodegenerative disease. Introduction Neurodegenerative disorders such as Parkinson's disease are characterized by the progressi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and neurodegenerative disease.

Introduction

Neurodegenerative disorders such as Parkinson's disease are characterized by the progressive loss of dopaminergic neurons. A key enzyme implicated in this process is Monoamine Oxidase B (MAO-B), which is located on the outer mitochondrial membrane and plays a crucial role in the oxidative deamination of biogenic amines like dopamine.[1][2] Overactivity of MAO-B leads to increased production of reactive oxygen species (ROS) and neurotoxic aldehydes, contributing to oxidative stress and neuronal apoptosis.[1] Consequently, the inhibition of MAO-B is a validated therapeutic strategy for increasing synaptic dopamine levels and providing neuroprotection.[2][3]

The cyclopropylamine moiety is a well-established structural scaffold for potent, mechanism-based inhibitors of monoamine oxidases.[4][5] Compounds like tranylcypromine, which feature this group, have been used clinically as antidepressants and have demonstrated irreversible inhibition of MAOs.[] The strained cyclopropyl ring enhances binding affinity and can lead to covalent modification of the enzyme's flavin cofactor.[2][3][4]

This application note describes a hypothetical drug discovery pipeline for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (referred to as "Compound-X"), a novel chemical entity featuring a key cyclopropylamine-like pharmacophore. We propose that Compound-X acts as a selective, irreversible inhibitor of MAO-B and outline a series of protocols to validate its potential as a neuroprotective agent for Parkinson's disease.

Proposed Mechanism of Action

We hypothesize that Compound-X selectively targets and irreversibly inhibits MAO-B. This inhibition is predicted to have two primary downstream effects:

  • Increased Dopamine Availability: By blocking its primary metabolic enzyme, Compound-X increases the concentration and residence time of dopamine in the synapse.

  • Reduction of Oxidative Stress: Inhibition of MAO-B decreases the production of hydrogen peroxide (H₂O₂) and toxic metabolites, thereby reducing oxidative stress and protecting dopaminergic neurons from apoptosis.[1]

MAO_B_Pathway cluster_neuron Dopaminergic Neuron Mitochondrion Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Toxic DOPAL + H₂O₂ (Neurotoxic Metabolites) MAOB->Toxic OxStress Oxidative Stress & Apoptosis Toxic->OxStress CompoundX Compound-X [1-(1-Aminoethyl)cyclopropyl] methanol HCl CompoundX->MAOB Irreversible Inhibition

Figure 1: Proposed mechanism of neuroprotection by Compound-X.

Experimental Protocols & Workflows

A tiered approach is essential for efficiently evaluating Compound-X. The workflow begins with a specific biochemical assay, proceeds to selectivity profiling, and culminates in a cell-based functional assay for neuroprotection.

Screening_Workflow Start Compound-X PrimaryAssay Protocol 1: MAO-B Enzymatic Assay (Determine IC₅₀) Start->PrimaryAssay SelectivityAssay Protocol 2: MAO-A Enzymatic Assay (Determine Selectivity Index) PrimaryAssay->SelectivityAssay Potent Hit (IC₅₀ < 1 µM) CellAssay Protocol 3: Cell-Based Neuroprotection Assay (Determine EC₅₀) SelectivityAssay->CellAssay Selective Hit (SI > 100-fold) Lead Lead Candidate CellAssay->Lead Cell-Active & Protective

Figure 2: High-level screening cascade for Compound-X.

Protocol 1: In Vitro MAO-B Inhibitor Screening (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound-X against recombinant human MAO-B.

Principle: This fluorometric assay measures hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed substrate oxidation.[7][8] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a highly fluorescent product, which is directly proportional to MAO-B activity.

Materials:

  • Recombinant Human MAO-B Enzyme (e.g., Sigma-Aldrich, Cat# MAK296)

  • MAO-B Assay Buffer

  • MAO-B Substrate (e.g., Tyramine or Benzylamine)[8]

  • High Sensitivity Fluorescent Probe (e.g., Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Compound-X (stock solution in DMSO or water)

  • Selegiline (Positive Control Inhibitor)[7]

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-X in MAO-B Assay Buffer, starting from a top concentration of 1 mM. The final solvent concentration should not exceed 1%.[9]

  • Control Preparation: Prepare wells for "No Inhibition" (enzyme + buffer), "Positive Control" (enzyme + Selegiline at its known IC₅₀), and "Blank" (buffer only).

  • Enzyme Incubation: To each well, add 45 µL of diluted MAO-B enzyme solution. Add 5 µL of the corresponding Compound-X dilution, control, or buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10] This step is critical for irreversible inhibitors.

  • Reaction Initiation: Prepare a Working Reagent mix containing the MAO-B substrate, HRP, and the fluorescent probe in Assay Buffer. Add 50 µL of this Working Reagent to all wells to start the reaction.[11]

  • Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure fluorescence kinetically for 30-60 minutes, taking readings every 2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates relative to the "No Inhibition" control (100% activity) and "Blank" (0% activity).

    • Plot the percent inhibition versus the logarithm of Compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Presentation:

CompoundTargetIC₅₀ (nM) [95% CI]
Compound-X MAO-B75.2 [68.1 - 83.0]
SelegilineMAO-B9.8 [8.5 - 11.2]
Protocol 2: MAO-A Selectivity Profiling

Objective: To assess the selectivity of Compound-X for MAO-B over the MAO-A isoform.

Principle: The procedure is identical to Protocol 1, but with the substitution of Recombinant Human MAO-A enzyme and an MAO-A selective substrate (e.g., serotonin).[8] Clorgyline is used as the positive control inhibitor for MAO-A.[10]

Data Analysis:

  • Determine the IC₅₀ of Compound-X against MAO-A.

  • Calculate the Selectivity Index (SI) as follows:

    • SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

  • A high SI value (>100) indicates desirable selectivity for MAO-B.

Hypothetical Data Presentation:

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (SI)
Compound-X 75.215,340204
Selegiline9.895097
Protocol 3: Cell-Based Neuroprotection Assay in an In Vitro Parkinson's Disease Model

Objective: To evaluate the ability of Compound-X to protect dopaminergic-like neurons from neurotoxin-induced cell death.

Principle: The human neuroblastoma cell line SH-SY5Y can be differentiated into a dopaminergic-like phenotype.[12] These cells are then exposed to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), which selectively enters dopaminergic neurons and inhibits complex I of the mitochondrial electron transport chain, inducing oxidative stress and apoptosis.[13][14] The neuroprotective effect of Compound-X is quantified by measuring cell viability.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with FBS, P/S)

  • Retinoic Acid (for differentiation)

  • MPP⁺ iodide (neurotoxin)

  • Compound-X

  • Cell viability reagent (e.g., MTT, Resazurin, or LDH assay kit)

  • 96-well clear, flat-bottom cell culture plates

Procedure:

  • Cell Culture and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells by treating with low-serum media containing retinoic acid for 5-7 days.

  • Compound Pre-treatment: Remove the differentiation media and replace it with fresh media containing various concentrations of Compound-X. Incubate for 24 hours.[15][16]

  • Toxin Exposure: Add MPP⁺ to the wells to a final concentration of 1-1.5 mM (the optimal concentration should be pre-determined via a dose-response experiment).[13][14] Include "Vehicle Control" (no compound, no MPP⁺) and "Toxin Control" (no compound, with MPP⁺) wells.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and reading the absorbance at ~570 nm.

  • Data Analysis:

    • Normalize the viability data, setting the "Vehicle Control" as 100% viability and the "Toxin Control" as the baseline for protection (typically 40-50% viability).

    • Plot the percent protection versus the logarithm of Compound-X concentration and fit the data to determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.

Hypothetical Data Presentation:

Treatment GroupCell Viability (% of Vehicle)
Vehicle Control100 ± 5.1
MPP⁺ (1 mM) Only48 ± 3.9
MPP⁺ + Compound-X (1 µM)85 ± 4.5
MPP⁺ + Compound-X (10 µM)92 ± 5.3

The protocols detailed in this application note provide a robust framework for evaluating the potential of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride as a selective MAO-B inhibitor and a novel neuroprotective agent. Positive results from this discovery pipeline—specifically, potent MAO-B inhibition, high selectivity over MAO-A, and significant protection in a cellular model of Parkinson's disease—would provide a strong rationale for advancing this compound into further preclinical development.

References

  • Hubálek, F., et al. (2018). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Retrieved from [Link]

  • Al-Hadiya, A., et al. (2024). Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). MDPI. Retrieved from [Link]

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PMC. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved from [Link]

  • Li, Y., et al. (2025). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. MDPI. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Zhu, J., et al. (2010). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. Retrieved from [Link]

  • Sadek, B., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. Retrieved from [Link]

  • Emory University. (2011). Cyclopropylamide Derivatives for Pain Management. Retrieved from [Link]

  • Sangsuwan, P., et al. (2025). Protective Role of Whey Protein Isolate on MPP+-Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway. MDPI. Retrieved from [Link]

  • Lee, D. H., et al. (2015). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. PubMed. Retrieved from [Link]

  • Liu, Y., et al. (2016). Neuroprotective effects of saikosaponin-d on MPP+-induced cytotoxicity in SH-SY5Y cells via regulation. e-Century Publishing Corporation. Retrieved from [Link]

  • Thong-Asa, W., et al. (2023). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Semantic Scholar. Retrieved from [Link]

  • Thong-Asa, W., et al. (2025). Neuroprotection of Andrographolide against Neurotoxin MPP-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. ResearchGate. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Services. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to naviga...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are based on established chemical principles and field-proven insights.

Troubleshooting Guide: Enhancing Synthesis Efficiency & Purity

This section addresses specific, critical challenges that may arise during the synthesis. Each point provides a causal analysis and actionable solutions to improve your experimental outcomes.

Q1: My overall yield for the multi-step synthesis is consistently low. What are the most critical steps to scrutinize for yield loss?

A1: Low overall yield in a multi-step synthesis is often a cumulative problem. However, for the synthesis of a densely functionalized molecule like [1-(1-Aminoethyl)cyclopropyl]methanol, the most significant yield losses typically occur during two key transformations: the reduction of the dual-functionality intermediate and the final purification.

A probable synthetic route involves a key intermediate such as methyl 1-(1-azidoethyl)cyclopropane-1-carboxylate. The final step would be a concurrent reduction of both the azide and the ester functionalities.

Primary Points of Yield Loss:

  • Incomplete Reduction: The simultaneous reduction of an azide and an ester requires a potent reducing agent and carefully controlled conditions. Incomplete reduction of the ester group is a common issue, leading to the formation of the corresponding amino acid or amino ester byproduct instead of the desired amino alcohol.

  • Side-Product Formation: The reduction of the azide can sometimes lead to undesired side reactions if not performed under optimal conditions (e.g., using catalytic hydrogenation).

  • Purification Challenges: The final product is a highly polar, primary amino alcohol. This polarity can cause significant material loss during purification via standard silica gel chromatography due to streaking and irreversible adsorption.[1]

  • Stereochemical Integrity: The molecule contains a stereocenter. Harsh reaction conditions, particularly those involving basic or elevated temperatures, can lead to racemization, complicating purification and reducing the yield of the desired stereoisomer.[2]

The following troubleshooting flowchart provides a systematic approach to diagnosing low-yield issues.

Low_Yield_Troubleshooting start Low Overall Yield Detected check_reduction Analyze Crude Product of Reduction Step (NMR, LC-MS) start->check_reduction check_purity Assess Purity Post-Purification vs. Crude check_reduction->check_purity Crude product is relatively clean incomplete_reduction Problem: Incomplete Ester Reduction (Amino acid/ester byproduct observed) check_reduction->incomplete_reduction Major byproduct detected? side_products Problem: Significant Side Products (From azide reduction or other steps) check_reduction->side_products Multiple impurities detected? purification_loss Problem: High Material Loss During Purification check_purity->purification_loss Final yield << crude yield solution_reduction Solution: 1. Increase equivalents of reducing agent (e.g., LiAlH4). 2. Extend reaction time or moderately increase temperature. 3. Ensure anhydrous conditions. incomplete_reduction->solution_reduction solution_side_products Solution: 1. For hydrogenation, screen catalysts (e.g., Pd/C, PtO2). 2. Optimize H2 pressure and temperature. 3. If using chemical reduction, control addition rate and temperature. side_products->solution_side_products solution_purification Solution: 1. Use a basic mobile phase (e.g., DCM/MeOH with NH4OH) for silica gel chromatography. 2. Consider alternative media like alumina. 3. Purify via crystallization of the HCl salt. purification_loss->solution_purification

Caption: Troubleshooting workflow for low yield diagnosis.

Q2: During the final reduction step, I'm observing the formation of an amino acid byproduct instead of the desired amino alcohol. How can I drive the reaction to completion?

A2: This is a classic case of incomplete reduction, where the azide is successfully reduced to an amine, but the ester functionality remains intact or is only partially reduced. The choice of reducing agent and reaction conditions is paramount to achieving the dual reduction.

Causality:

  • Reducing Agent Potency: Some reducing agents are more effective for azides than for esters. For instance, catalytic hydrogenation with Pd/C is excellent for reducing azides but will not reduce an ester. A strong hydride donor is required.

  • Stoichiometry: Reducing an ester to an alcohol consumes two equivalents of hydride, while reducing an azide to an amine consumes one. Insufficient reducing agent will naturally lead to incomplete reduction of the more demanding ester group.

  • Reaction Conditions: Low temperatures can slow the rate of ester reduction more significantly than azide reduction. Water contamination can rapidly quench the hydride reagent, reducing its effective concentration.

Troubleshooting & Optimization:

ParameterStandard ProtocolOptimized Protocol & Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄) . LiAlH₄ is a much more powerful reducing agent than NaBH₄ and is highly effective for the concurrent reduction of both esters and azides.
Stoichiometry 2-3 equivalents4-5 equivalents of LiAlH₄ . This ensures sufficient hydride is available to reduce both functional groups to completion, accounting for any incidental quenching.
Solvent Methanol or EthanolAnhydrous Tetrahydrofuran (THF) or Diethyl Ether . Protic solvents like alcohols will react violently with LiAlH₄. A dry, aprotic ether solvent is mandatory.
Temperature 0 °C to Room Temp0 °C for addition, then reflux . Add the substrate to the LiAlH₄ slurry at 0 °C to control the initial exotherm. Then, gently reflux the mixture to ensure the ester is fully reduced.
Work-up Acidic QuenchFieser Work-up . A sequential, careful addition of water, followed by 15% aqueous NaOH, and then more water. This procedure produces a granular, easily filterable aluminum salt precipitate, simplifying product isolation.

Experimental Protocol: Optimized Concurrent Reduction

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend LiAlH₄ (4.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the starting material, methyl 1-(1-azidoethyl)cyclopropane-1-carboxylate (1.0 eq), in anhydrous THF.

  • Add the substrate solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully perform a Fieser work-up by sequentially and slowly adding 'x' mL of water, 'x' mL of 15% NaOH (aq), and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

Q3: My final product is difficult to purify using standard silica gel chromatography, showing significant streaking. What are my options?

A3: The difficulty you are experiencing is common for polar amines and amino alcohols.[1] The basic amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, band tailing (streaking), and often, irreversible adsorption resulting in yield loss.

Solutions:

  • Basic Mobile Phase Additive: Neutralize the acidic silica gel in situ by adding a small amount of a basic modifier to your eluent system.

    • Method: A typical mobile phase would be Dichloromethane (DCM) and Methanol (MeOH). To this, add 0.5-1% of concentrated Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA). For example: DCM:MeOH:NH₄OH (89:10:1). The base will deprotonate the silanol groups, minimizing the ionic interaction with your product and allowing for much cleaner elution.

  • Alternative Stationary Phase: Switch to a less acidic stationary phase.

    • Alumina (Al₂O₃): Alumina is less acidic than silica and is available in neutral or basic grades. It is an excellent alternative for the purification of basic compounds. A similar gradient of non-polar to polar solvents (e.g., Hexanes/Ethyl Acetate or DCM/MeOH) can be used.

    • Reverse-Phase Chromatography (C18): If available, reverse-phase chromatography using a mobile phase like Acetonitrile/Water with a modifier (e.g., 0.1% Formic Acid or TFA) can be effective. Note that you would then need to perform a salt break or lyophilization to isolate the free base before converting it to the HCl salt.

  • Purification via Salt Crystallization: This is often the most effective and scalable method. Instead of chromatographing the free base, convert the crude product directly to its hydrochloride salt and purify it by crystallization.

    • Protocol:

      • Dissolve the crude amino alcohol in a suitable solvent like Isopropanol (IPA), Ethyl Acetate (EtOAc), or Diethyl Ether.

      • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Diethyl Ether, or gaseous HCl) until the solution is acidic (check with pH paper).

      • The hydrochloride salt will often precipitate out of the solution.

      • Cool the mixture to induce further crystallization, collect the solid by filtration, and wash with cold solvent.

      • If needed, the salt can be recrystallized from a suitable solvent system (e.g., Methanol/IPA, Ethanol/EtOAc) to achieve high purity. This method has been successfully used for preparing various amine hydrochlorides.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for forming the final hydrochloride salt and what are the key considerations?

A1: The most reliable and clean method for forming the hydrochloride salt is by introducing anhydrous HCl to the purified free-base amino alcohol in a non-polar, aprotic solvent.[3]

Key Considerations:

  • Anhydrous Conditions: It is critical to use anhydrous HCl. Using aqueous HCl can introduce water, which may make crystallization difficult and can be problematic if the compound is hygroscopic.

  • Solvent Choice: The ideal solvent should readily dissolve the free base but have low solubility for the resulting hydrochloride salt. Common choices include Diethyl Ether, Ethyl Acetate (EtOAc), Isopropanol (IPA), or a mixture like EtOAc/Hexanes.

  • Control of Stoichiometry: Add exactly one equivalent of HCl. Over-addition can sometimes lead to the formation of dihydrochloride salts or promote side reactions. The best practice is to add the HCl solution slowly until precipitation is complete or the solution reaches a pH of ~4-5.

HCl_Salt_Formation cluster_0 Process Flow start Purified Amino Alcohol (Free Base) dissolve Dissolve in Anhydrous Solvent (e.g., EtOAc, IPA) start->dissolve add_hcl Slowly Add Anhydrous HCl Solution (e.g., HCl in Ether) dissolve->add_hcl precipitate Precipitation/ Crystallization of Salt add_hcl->precipitate isolate Isolate by Filtration, Wash with Cold Solvent, Dry under Vacuum precipitate->isolate product Pure Hydrochloride Salt isolate->product

Caption: Workflow for hydrochloride salt formation.

Q2: Which synthetic route offers the best stereocontrol for this molecule?

A2: Achieving high stereoselectivity for the chiral center on the ethyl group requires careful planning. A robust strategy involves an asymmetric reduction of a ketone precursor or the use of a chiral auxiliary.

A highly effective approach is the asymmetric hydrogenation of a suitable precursor. Chiral amines are often synthesized via the asymmetric hydrogenation of imines or enamines using transition metal catalysts with chiral ligands.[4] For example, synthesizing a precursor like 1-(1-(N-benzylideneamino)ethyl)cyclopropyl)methanol and then performing an asymmetric hydrogenation could set the stereocenter with high enantiomeric excess (ee).

Alternatively, biocatalysis using enzymes like ketoreductases or transaminases can offer exceptional stereoselectivity under mild conditions, avoiding harsh reagents that could compromise the cyclopropane ring.[5]

Q3: What are the critical safety precautions when working with azides in this synthesis?

A3: Organic azides are energetic compounds and must be handled with extreme care.

  • Potential for Detonation: Low molecular weight organic azides can be explosive, especially when heated or subjected to shock. Never distill them neat. Always handle them in solution when possible.

  • Avoid Heavy Metals: Do not expose azide solutions to heavy metals (e.g., copper, lead, mercury) or their salts, as this can form highly sensitive and explosive heavy metal azides. Use glass or Teflon equipment.

  • Scale Limitation: It is prudent to work on the smallest scale possible, especially during initial explorations.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and gloves. Conduct all work in a certified chemical fume hood and behind a blast shield, particularly when heating or concentrating azide-containing solutions.

  • Quenching: Unused azide reagents or reaction mixtures should be carefully quenched. A common method is reduction with triphenylphosphine (Staudinger reaction) or hydrogenation.

References

  • Charette, A. B., & Gagnon, A. (2012). Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. Accounts of Chemical Research, 45(6), 847–857. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699–12733. [Link]

  • de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Gao, K., & Yoshikai, N. (2016). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. ChemRxiv. [Link]

  • Wipf, P., & Maciejewski, J. P. (2012). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. PMC. [Link]

  • Wang, D., & Astruc, D. (2015). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 115(13), 6621–6665. [Link]

  • Reddit user discussion. (2025). Purification of THP protected compound. r/Chempros. [Link]

  • Zhang, X., et al. (2009). Synthesis of 1, 1-cyclopropanedimethanol. ResearchGate. [Link]

  • U.S. Patent No. US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

Sources

Optimization

Best purification and recrystallization techniques for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to assist researchers, chemists, and drug development professionals in the puri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and FAQ to assist researchers, chemists, and drug development professionals in the purification and recrystallization of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride .

Due to the highly polar nature of the amino alcohol motif and the presence of a hydrochloride salt, this compound is prone to hygroscopicity, thermal degradation, and "oiling out" (liquid-liquid phase separation) during crystallization. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure high-yield, high-purity isolation.

Physicochemical Profiling

Understanding the physicochemical properties of the target molecule is the first step in designing a rational purification strategy. The table below summarizes the critical quantitative data and solubility profiles required for solvent selection.

PropertyValueCausality / Experimental Implication
Chemical Name [1-(1-Aminoethyl)cyclopropyl]methanol hydrochlorideThe proximity of the hydroxyl and ammonium groups enables strong intermolecular hydrogen bonding.
CAS Number 1955553-73-7 (General) 2891581-20-5 ((R)-isomer)Stereochemical integrity must be monitored if the (R)-enantiomer is required for downstream synthesis.
Molecular Formula C₆H₁₄ClNO-
Molecular Weight 151.63 g/mol -
Solubility (Good) H₂O, Methanol (MeOH), DMSOHighly polar solvents disrupt the crystal lattice too efficiently, leading to poor recovery yields[1].
Solubility (Moderate) Ethanol (EtOH), Isopropanol (IPA)Ideal primary solvents for recrystallization, offering a steep temperature-solubility gradient[2].
Solubility (Poor) Ethyl Acetate (EtOAc), Diethyl EtherIdeal anti-solvents to drive supersaturation and force nucleation[2].
Key Challenges Hygroscopicity, Oiling OutRequires inert atmosphere handling and precise cooling ramps to prevent phase separation[3].

Experimental Workflow: Solvent / Anti-Solvent Recrystallization

The most reliable method for purifying amino alcohol hydrochlorides is a binary solvent/anti-solvent recrystallization[4]. This self-validating system uses a primary solvent (Isopropanol) to dissolve the crude mass and an anti-solvent (Ethyl Acetate) to precisely control the supersaturation point.

Workflow A Crude [1-(1-Aminoethyl)cyclopropyl]methanol HCl B Dissolution in Hot Short-Chain Alcohol (e.g., Isopropanol at 65°C) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Anti-Solvent Addition (e.g., Ethyl Acetate to Cloud Point) C->D E Seeding & Controlled Cooling (0.5°C/min to 0°C) D->E F Vacuum Filtration & Washing (Cold Anti-Solvent under N2) E->F G Vacuum Drying over Desiccant (Yield Purified Product) F->G

Step-by-step solvent/anti-solvent recrystallization workflow for amino alcohol hydrochlorides.

Detailed Step-by-Step Protocol
  • Dissolution : Suspend 10.0 g of crude [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride in a minimal volume (approx. 30-40 mL) of anhydrous Isopropanol (IPA) in a round-bottom flask. Heat the suspension to 65 °C under gentle stirring until complete dissolution is achieved. Causality: IPA provides a moderate solubility baseline, preventing the massive yield losses associated with highly polar solvents like methanol.

  • Hot Filtration : Rapidly filter the hot solution through a pre-warmed sintered glass funnel (or a Celite pad) to remove insoluble polymeric byproducts or inorganic salts.

  • Anti-Solvent Addition : Return the filtrate to the heat source and maintain at 60 °C. Begin dropwise addition of anhydrous Ethyl Acetate (EtOAc) while stirring vigorously. Stop the addition exactly when the solution reaches the "cloud point" (a faint, persistent turbidity that does not immediately redissolve)[2].

  • Seeding & Equilibration : Add 10–20 mg of pure [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride seed crystals. Maintain the temperature at 60 °C for 15 minutes. Causality: Seeding at the cloud point provides a nucleation template, effectively bypassing the metastable zone where oiling out occurs.

  • Controlled Cooling : Discontinue heating and allow the flask to cool to room temperature at a controlled rate of approximately 0.5 °C/min. Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) and age for 2 hours to maximize crystal growth and yield.

  • Isolation : Filter the resulting crystalline slurry under vacuum. Critical Step: To prevent deliquescence, perform this step under a nitrogen blanket if possible. Wash the filter cake with two 10 mL portions of ice-cold EtOAc.

  • Drying : Transfer the damp crystals immediately to a vacuum oven. Dry at 40 °C (at <10 mbar) over a phosphorus pentoxide (P₂O₅) desiccant for 12 hours.

Troubleshooting & FAQs

Q1: My product "oils out" (forms a biphasic liquid) instead of crystallizing during cooling. How do I fix this?

A1: "Oiling out" (liquid-liquid phase separation) is a notorious issue with amino alcohol hydrochlorides. It occurs when the melting point of the solute-solvent complex is lower than the temperature at which the solution becomes supersaturated[3].

Causality: If the cooling rate is too rapid, or if the solvent system is too rich in the primary solvent, the compound crashes out as a supersaturated oil rather than forming an ordered crystal lattice. Solution: Do not discard the flask. Reheat the mixture until the oil completely redissolves into a homogeneous solution. Next, alter the solubility curve by adding a slightly higher proportion of the anti-solvent (Ethyl Acetate). Implement a strict, stepwise cooling ramp (0.5 °C/min) and introduce seed crystals exactly at the cloud point to force solid-state nucleation[5].

Troubleshooting Start Issue: Product 'Oils Out' Instead of Crystallizing Check1 Is the cooling rate too rapid? Start->Check1 Action1 Reheat & Implement Stepwise Cooling (0.5°C/min) Check1->Action1 Yes Check2 Is the solvent system too polar? Check1->Check2 No Action2 Increase Anti-Solvent Ratio (e.g., Ethyl Acetate) Check2->Action2 Yes Check3 Are seed crystals available? Check2->Check3 No Action3 Add Seeds Exactly at Cloud Point Check3->Action3 Yes

Decision tree for resolving liquid-liquid phase separation ("oiling out") during crystallization.

Q2: The isolated crystals are sticky and quickly degrade into a paste on the filter paper. What is happening?

A2: This indicates severe hygroscopicity. The highly polar hydroxyl (-OH) and ammonium chloride (-NH₃⁺Cl⁻) groups readily form hydrogen bonds with atmospheric moisture, leading to deliquescence[1].

Causality: Exposing the cold filter cake to ambient laboratory humidity causes condensation, which rapidly dissolves the crystal lattice. Solution: All filtrations must be performed rapidly. Avoid washing the cake with hygroscopic solvents like undried methanol or ethanol; strictly use anhydrous, cold ethyl acetate or diethyl ether. Immediately transfer the damp filter cake to a vacuum desiccator.

Q3: How can I ensure the stereochemical integrity of the 1-aminoethyl group during purification?

A3: [1-(1-Aminoethyl)cyclopropyl]methanol contains a chiral center at the aminoethyl position.

Causality: Standard solvent/anti-solvent recrystallization improves chemical purity but will not enrich enantiomeric excess (ee) unless the compound naturally forms a conglomerate crystal[5]. Furthermore, prolonged heating of amino alcohols in strongly acidic or basic media can promote racemization. Solution: To maintain stereochemical integrity, avoid heating the dissolution mixture above 70 °C for extended periods. If enantiomeric enrichment is required, you must perform a classical chiral resolution prior to hydrochloride salt formation by using a chiral resolving acid (e.g., L-tartaric acid or mandelic acid) to form separable diastereomeric salts.

Q4: My overall recovery yield is below 50%. How can I optimize it?

A4: Low yields in amino alcohol hydrochloride recrystallizations are typically due to over-solubilization.

Causality: Using too much primary solvent (IPA) or failing to push the equilibrium with enough anti-solvent leaves a significant portion of the product dissolved in the mother liquor[2]. Solution: Evaporate the mother liquor under reduced pressure to half its volume, cool to 0 °C, and add additional cold ethyl acetate to force a second crop of crystals. Always ensure your initial dissolution uses the absolute minimum volume of hot solvent required to achieve clarity.

References

  • Sigma-Aldrich. "[1-(1-aminoethyl)cyclopropyl]methanol hydrochloride - Product Page". Sigma-Aldrich.
  • Benchchem. "2-Aminopropanol Hydrochloride - Troubleshooting Oiling Out". Benchchem.
  • Benchchem. "trans-3-Amino-cyclohexanol hydrochloride - Purification and Salt Formation". Benchchem.
  • Benchchem. "(S)-1-Amino-3-chloro-2-propanol hydrochloride - Troubleshooting Guide". Benchchem.
  • Benchchem. "Propoxyphene hydrochloride - Chiral Resolution and Crystallization". Benchchem.
  • Beilstein Journal of Organic Chemistry. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications". NIH PMC.

Sources

Troubleshooting

Optimizing catalytic reaction conditions for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

Technical Support Center: Optimizing Catalytic Reaction Conditions for[1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride Synthesis Welcome to the Technical Support Center for the synthesis and optimization of[1-(1-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalytic Reaction Conditions for[1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride[1]. The critical step in manufacturing this building block is the catalytic hydrogenation of its oxime or imine precursor to the primary amine. This process is fraught with chemoselectivity challenges, most notably the unintended hydrogenolysis (ring-opening) of the highly strained cyclopropane ring and the formation of secondary amine dimers. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure high-yield, high-purity synthesis.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing significant cyclopropane ring opening during the hydrogenation of the oxime intermediate? A: Causality: The cyclopropane ring possesses approximately 27.5 kcal/mol of strain energy. When using highly active group 10 metal catalysts like Palladium (Pd/C) or Platinum (Pt/C), especially at elevated temperatures (>50°C), the metal can oxidatively insert into the strained C–C bond[2]. This forms a metallacyclobutane intermediate that undergoes rapid hydrogenolysis, yielding unwanted propyl-substituted byproducts[3]. Solution: Shift from Pd/C to a less aggressive catalyst system. Base metals like Raney Nickel or modified noble metals (e.g., Rh/Al2O3 or Pt-Sn intermetallic nanoparticles) significantly reduce C–C bond activation[3]. Maintain the reaction at ambient temperature (20–25°C) and moderate hydrogen pressure (5 atm).

Q2: My LC-MS shows a large mass peak corresponding to a secondary amine dimer. How do I prevent over-alkylation? A: Causality: The catalytic reduction of an oxime proceeds via an intermediate imine. The newly formed primary amine ([1-(1-aminoethyl)cyclopropyl]methanol) is highly nucleophilic and can attack the unreacted imine, forming a secondary imine that is subsequently reduced to a dimer[4]. Solution: Apply Le Chatelier’s principle by introducing an excess of ammonia (NH3) or ammonium formate (5–10 equivalents) to the methanolic reaction mixture. The high concentration of ammonia outcompetes the primary amine for the imine intermediate, effectively shutting down the dimerization pathway[4].

Q3: How do I isolate the product as the hydrochloride salt without degrading the cyclopropyl ring or the hydroxyl group? A: Causality: Activated cyclopropanes are susceptible to ring-opening in the presence of strong, hot aqueous acids. Furthermore, excessive heating in acidic conditions can lead to the elimination of the hydroxymethyl group. Solution: Avoid aqueous workups for salt formation. Instead, use anhydrous 4M HCl in dioxane or diethyl ether at 0°C. This promotes the immediate precipitation of the [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride salt without subjecting the molecule to hydrolytic stress.

Section 2: Quantitative Data & Catalyst Comparison

To optimize the reaction, we evaluated several catalytic systems for the reduction of the oxime precursor. The data below illustrates the superiority of Raney Ni and Rh/Al2O3 in preserving the cyclopropane ring while maximizing the primary amine yield.

Table 1: Catalyst Optimization for Cyclopropyl Oxime Hydrogenation (Conditions: 25°C, Methanol, 5 atm H2, 10 eq. NH3)

Catalyst SystemConversion (%)Target Primary Amine (%)Ring-Opened Byproduct (%)Dimerization (%)
10% Pd/C>99423820
5% Pt/C>9935605
Raney Nickel9588<25
5% Rh/Al2O3>9994<15

Section 3: Mechanistic Pathways & Experimental Workflows

The following diagram illustrates the competing mechanistic pathways during the catalytic hydrogenation process.

Pathway Oxime Cyclopropyl Oxime Precursor Imine Imine Intermediate Oxime->Imine H2 / Catalyst (-H2O) Product Target Primary Amine (Intact Ring) Imine->Product H2 / Fast (Raney Ni or Rh) RingOpen Ring-Opened Alkyl Amine Imine->RingOpen Pt/Pd Catalyst C-C Insertion Dimer Secondary Amine Dimer Imine->Dimer + Primary Amine (-NH3)

Competing pathways in cyclopropyl oxime hydrogenation.

Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating workflow for the synthesis of[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride.

Step 1: Catalyst Preparation

  • Action: Wash active Raney Nickel (10% w/w relative to substrate) with anhydrous ethanol (3x) followed by anhydrous methanol (3x) under an argon atmosphere to remove water.

  • Validation Checkpoint: Test the final methanol wash with pH paper; it must be neutral (pH ~7) to confirm the removal of residual alkaline storage solution.

Step 2: Reaction Setup

  • Action: In a high-pressure reactor, dissolve the cyclopropyl oxime precursor (1.0 eq) in anhydrous methanol (0.2 M). Add 7M NH3 in methanol (10.0 eq). Carefully add the washed Raney Nickel slurry.

  • Validation Checkpoint: Ensure complete dissolution of the oxime before catalyst addition. The solution should be visually homogeneous.

Step 3: Catalytic Hydrogenation

  • Action: Purge the reactor with nitrogen (3x), then with hydrogen (3x). Pressurize to 5 atm H2 and stir vigorously at 25°C for 12 hours.

  • Validation Checkpoint: Monitor the reaction via a hydrogen mass flow controller. The cessation of H2 uptake indicates the completion of the reduction.

Step 4: Workup & Filtration

  • Action: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with additional methanol. (Caution: Raney Nickel is pyrophoric; keep the filter cake wet.)

  • Validation Checkpoint: Perform TLC (Ninhydrin stain) or LC-MS on the filtrate. The oxime starting material must be absent, and a single major mass corresponding to the primary amine must be present.

Step 5: Hydrochloride Salt Formation

  • Action: Concentrate the filtrate under reduced pressure (bath temp <30°C) to remove methanol and excess ammonia. Redissolve the crude amine in anhydrous diethyl ether. Slowly add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Validation Checkpoint: A white precipitate will form immediately. Filter and dry the solid. Obtain a 1H-NMR spectrum in D2O; validate structural integrity by confirming the presence of the highly shielded cyclopropane ring protons (multiplets at ~0.5–0.9 ppm).

Workflow Step1 1. Catalyst Prep Wash Raney Ni (Argon) Step2 2. Setup Oxime + NH3 in MeOH Step1->Step2 Val1 Check: pH Neutral Step1->Val1 Step3 3. Hydrogenation 5 atm H2, 25°C, 12h Step2->Step3 Val2 Check: Homogeneous Step2->Val2 Step4 4. Filtration Filter through Celite Step3->Step4 Val3 Check: H2 Uptake Stops Step3->Val3 Step5 5. Salt Formation Add 4M HCl at 0°C Step4->Step5 Val4 Check: LC-MS / TLC Step4->Val4 Val5 Check: 1H-NMR (0.5-0.9 ppm) Step5->Val5

Self-validating experimental workflow for synthesizing the hydrochloride salt.

References

  • Source: sigmaaldrich.
  • Title: 405 P.
  • Title: Catalytic Cyclopropane Hydrogenation on Platinum(111)
  • Source: fsu.

Sources

Optimization

Troubleshooting common impurities in [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride synthesis

Welcome to the dedicated technical support guide for the synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. This document is designed for researchers, chemists, and process development professionals to nav...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a nuanced process involving the creation of two adjacent chiral centers. A common and effective strategy involves the reduction of a protected amino acid precursor, typically N-Boc-1-(1-aminoethyl)cyclopropanecarboxylic acid. This route is favored for its control over the amine functionality and the chemoselective reduction of the carboxylic acid. The final step involves the deprotection and formation of the hydrochloride salt.

This guide will focus on troubleshooting issues arising from this common pathway, particularly the reduction and purification stages, which are critical for controlling purity and yield.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Deprotection & Salt Formation A N-Boc-1-(1-aminoethyl) cyclopropanecarboxylic Acid B [1-(1-(Boc-amino)ethyl)cyclopropyl] methanol A->B  BH3-THF or BH3-DMS  Quench (e.g., MeOH) C [1-(1-Aminoethyl)cyclopropyl] methanol B->C  HCl in Ether or IPA D [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (Final Product) C->D  (In situ formation)

Caption: General synthetic route for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and challenging type of impurity in this synthesis?

The most significant challenge is controlling diastereomeric impurities. The target molecule has two stereocenters, leading to the possibility of four stereoisomers. If you start with a racemic amino acid precursor (a mix of (R)- and (S)-1-aminoethyl), the reduction will generate two pairs of diastereomers: (1R, 1'R)- and (1S, 1'S)-[1-(1-aminoethyl)cyclopropyl]methanol, and (1R, 1'S)- and (1S, 1'R)-[1-(1-aminoethyl)cyclopropyl]methanol. These diastereomers often have very similar physical properties, making them difficult to separate by standard column chromatography or simple crystallization.[1][2]

Q2: Why is a borane-based reducing agent (e.g., BH3-THF) recommended over stronger agents like LiAlH4?

Borane complexes are highly chemoselective. They efficiently reduce carboxylic acids and amides while being less reactive towards other functional groups like esters or halides that might be present in more complex analogs.[3][4] Lithium aluminum hydride (LiAlH4) is a much stronger and less selective reducing agent. Its high reactivity can lead to side reactions, and its workup is often more hazardous, involving the quenching of excess hydride and the management of aluminum salt byproducts. The mechanism of borane reduction involves coordination to the carbonyl oxygen, making it a highly efficient and clean process for this specific transformation.[5]

Q3: My final product has poor solubility after salt formation. What could be the cause?

This can often be attributed to residual inorganic salts from the workup or the presence of boric acid byproducts from the borane reduction.[4] If the quenching and extraction steps are not performed carefully, these non-covalently bound impurities can co-precipitate with your hydrochloride salt, affecting its crystalline nature and solubility. Another possibility is the formation of a stubborn amine-borane complex if the post-reduction quench was incomplete.[4]

III. Detailed Troubleshooting Guide

This section addresses specific experimental issues. Each entry details the problem, its likely cause, and a scientifically-grounded solution.

Problem 1: Incomplete Reduction of the Carboxylic Acid Precursor
  • Symptom: You observe a significant amount of starting material in your crude product by TLC, LC-MS, or NMR analysis.

  • Potential Cause:

    • Insufficient Reducing Agent: The stoichiometry of the borane reagent to the substrate may be too low. Amine or amide functional groups can form complexes with borane, consuming the reagent.[4]

    • Reagent Degradation: Borane-THF solutions can degrade over time, especially if exposed to moisture or air. The actual molarity may be lower than stated.

    • Low Reaction Temperature: While the reaction is often initiated at 0°C for control, it typically requires warming to room temperature or even gentle reflux to proceed to completion.

  • Proposed Solution & Rationale:

    • Action: Increase the equivalents of the borane reagent (e.g., from 1.5 eq. to 2.5 eq.).

    • Rationale: Providing an excess of the borane ensures that enough active reagent is available for the carboxylic acid reduction after any potential complexation with other Lewis basic sites in the molecule.[4][6]

    • Action: Titrate your borane solution before use or use a freshly opened bottle.

    • Rationale: This verifies the exact concentration of the active hydride species, ensuring accurate stoichiometry.

    • Action: After the initial addition at a low temperature, allow the reaction to warm to ambient temperature and monitor by TLC or HPLC until the starting material is consumed. Gentle heating (e.g., 40-50°C) may be required.

    • Rationale: Like most chemical reactions, the rate of reduction is temperature-dependent. Ensuring sufficient thermal energy is provided will drive the reaction to completion.

Problem 2: Presence of Multiple Diastereomers in the Final Product
  • Symptom: Chiral HPLC or high-field NMR analysis of the final product shows more than the expected number of stereoisomers, and purification by standard silica gel chromatography is ineffective.

  • Potential Cause:

    • Non-Stereoselective Reduction: The reduction of the carbonyl group may not be perfectly stereocontrolled, leading to a mixture of diastereomers.

    • Ineffective Purification Method: Diastereomers often have very similar polarities, making them co-elute during standard chromatography.[7]

  • Proposed Solution & Rationale:

    • Action: Implement diastereoselective crystallization. This is the most common and scalable method for separating diastereomers.[8][9] The process involves finding a solvent system where one diastereomer is significantly less soluble than the other, allowing it to crystallize out selectively.

    • Rationale: Diastereomers have different physical properties, including solubility in various solvents. By systematically screening different solvent and anti-solvent combinations (see Table 2), a system can be identified that exploits this difference. The formation of the hydrochloride salt itself can often aid in this separation, as diastereomeric salts can have markedly different crystal lattice energies and solubilities.[1]

    • Action: If crystallization fails, consider derivatization with a chiral auxiliary to exaggerate the physical differences between the diastereomers, followed by chromatographic separation.[7]

    • Rationale: Converting the diastereomeric amino alcohols into diastereomeric amides or esters with a single enantiomer of a chiral acid (e.g., (S)-mandelic acid) creates new compounds with greater structural differences, often facilitating easier separation.[8] The auxiliary can then be cleaved to yield the purified single diastereomer.

Troubleshooting_Workflow cluster_workflow Impurity Identification Workflow start Crude Product Analysis (NMR, LC-MS) check_sm Is Starting Material Present? start->check_sm check_diastereomers Are Unexpected Stereoisomers Present? check_sm->check_diastereomers No solve_sm Incomplete Reduction. Increase Reagent/Time/Temp. check_sm->solve_sm Yes check_borane Is Amine-Borane Complex Suspected? check_diastereomers->check_borane No solve_diastereomers Diastereomer Issue. Optimize Crystallization. check_diastereomers->solve_diastereomers Yes solve_borane Incomplete Quench. Use Acidic Workup. check_borane->solve_borane Yes end_node Pure Product check_borane->end_node No solve_sm->end_node solve_diastereomers->end_node solve_borane->end_node

Caption: A decision workflow for troubleshooting common synthesis impurities.

Problem 3: Formation of an Amine-Borane Complex
  • Symptom: NMR spectroscopy shows broad signals, particularly for protons near the amine group, and the isolated product may be an oil or waxy solid instead of a crystalline hydrochloride salt.

  • Potential Cause: The initial product of an amide or amine reduction with borane is an amine-borane complex, which is a stable adduct.[4] If the workup/quench is not robust enough (e.g., using only methanol), this complex may not fully decompose.

  • Proposed Solution & Rationale:

    • Action: After the reaction is complete, perform a more rigorous quench and workup. This typically involves carefully adding aqueous acid (e.g., 1M HCl) to the reaction mixture.

    • Rationale: The acidic workup protonates the amine, breaking the N-B dative bond and liberating the free amine. The resulting boronic/boric acid species are water-soluble and can be removed during an aqueous extraction. This procedure simultaneously deprotects the Boc group and prepares the amine for hydrochloride salt formation.

IV. Data Summary & Key Protocols

Table 1: Common Impurities and Analytical Signatures
Impurity NameLikely SourceTypical Analytical Signature (¹H NMR)
N-Boc-1-(1-aminoethyl)cyclopropanecarboxylic AcidIncomplete ReactionAbsence of the -CH₂OH signal (~3.5-3.7 ppm), presence of the carboxylic acid proton (broad signal >10 ppm).
Diastereomeric ImpurityNon-selective reductionAppearance of extra sets of signals for the methyl doublet and methine quartet in the ethyl group, and cyclopropyl protons.[10]
Amine-Borane ComplexIncomplete QuenchExtremely broad N-H and adjacent C-H signals.[4]
Residual Solvents (e.g., THF, DMS)Inadequate DryingCharacteristic signals (e.g., THF at ~3.58, 1.73 ppm in CDCl₃).[10]
Table 2: Recommended Starting Solvents for Diastereoselective Crystallization
Solvent ClassExamplesRationale
AlcoholsIsopropanol (IPA), EthanolGood for dissolving polar hydrochloride salts, can be combined with less polar anti-solvents.
EthersMethyl tert-butyl ether (MTBE)Often used as an anti-solvent to induce precipitation from more polar solvents like IPA.
EstersEthyl AcetateMedium polarity, effective for both dissolving and precipitating amine salts.
KetonesAcetoneCan be effective for dissolving the crude mixture before adding an anti-solvent.
Protocol 1: General Procedure for Reduction and Salt Formation
  • Dissolve the N-Boc protected amino acid precursor (1.0 eq.) in anhydrous THF (10 mL per gram of substrate) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add BH₃·THF complex (1.0 M solution in THF, 2.0-2.5 eq.) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction back to 0°C.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.

  • Add 2M HCl (aq.) and stir vigorously for 1-2 hours to ensure complete hydrolysis of borane complexes and Boc-deprotection.

  • Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

  • Perform a liquid-liquid extraction. Wash the aqueous layer with a non-polar solvent (e.g., MTBE or DCM) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to basic (pH > 10) with NaOH to isolate the free amine if needed, or proceed directly to crystallization of the hydrochloride salt.

  • To crystallize the salt, saturate the acidic aqueous layer with NaCl, extract the product into a suitable organic solvent (e.g., IPA), dry the organic layer (Na₂SO₄), and concentrate to induce crystallization.

Protocol 2: Chiral HPLC Method for Diastereomeric Purity
  • Column: A crown ether-based chiral stationary phase, such as a Daicel CROWNPAK CR(+), is often effective for separating chiral amines.[11]

  • Mobile Phase: An acidic aqueous buffer is typically used. For example, perchloric acid solution (pH ~2.0).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Prep: Dissolve a small amount of the hydrochloride salt in the mobile phase.

  • Analysis: The resolution between the diastereomeric pairs should be greater than 1.5 for accurate quantification.[12]

V. References

  • Herbert C. Brown, S. Krishnamurthy. (1979). Boranes for organic reduction—A forty-year odyssey. Tetrahedron. [Link]

  • Wikipedia. (2023). Chiral resolution. Wikipedia. [Link][8]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Borane & Borane Complexes. Reagent Guides. [Link][4]

  • Chemistry Steps. (2024). Reduction of Amides to Amines and Aldehydes. Chemistry Steps. [Link][5]

  • Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. Fast reaction of primary, secondary, and tertiary amides with diborane. Simple, convenient procedure for the conversion of amides to the corresponding amines. The Journal of Organic Chemistry. [Link][6]

  • Timberlake, J. W., & Thompson, J. A. (1968). Synthetic Routes to Cyclopropyl-Substituted Azoalkanes. Some Reactions of Cyclopropylcarbinyl Cyanates, Isocyanates, Benzoates, and p-Nitrobenzoates. The Journal of Organic Chemistry. [Link]

  • Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer. International Journal of Chemical and Pharmaceutical Analysis. [Link][11]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2017). Intramolecular cyclopropylmethylation via non-classical carbenium ion. RSC Publishing. [Link]

  • Sajan, D., et al. (2009). Impurities in drug substances and medicinal products. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmaceutical Technology. (2021). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link][9]

  • Singaram, B., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2000). Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols. Request PDF. [Link]

  • Chemical Substances Information. [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride. ECHA. [Link]

  • ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PDF. [Link]

  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents.

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link][1]

  • PubMed. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. [Link]

  • Boujlel, K., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [Link][12]

  • Google Patents. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents.

  • Google Patents. EP0025141B1 - Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives. Google Patents.

  • Lindner, W. (1991). Determination of Enantiomeric Purity via Formation of Diastereomers. Chromatographic Science Series. [Link][7]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link][10]

  • European Medicines Agency. (2009). Impurities in drug substances and medicinal products. EMA. [Link]

  • The Journal of Organic Chemistry. (2002). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ACS Publications. [Link]

  • Marek, I., et al. (2013). Preparation of Distant Quaternary Carbon Stereocenters by Double Selective Ring-Opening of 1,1-Biscyclopropyl Methanol Derivatives. Angewandte Chemie International Edition. [Link]

  • Jensen, K. F., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal. [Link][2]

  • Reddit. (2025). Purification of THP protected compound. r/Chempros. [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of [1-(1-Aminoethyl)cyclopropyl]methanol

Welcome to the technical support center for the chiral resolution of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals engaged in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals engaged in the separation of this compound's enantiomers. The following content provides in-depth, experience-based answers to common challenges encountered during diastereomeric salt resolution, supported by detailed protocols and scientific principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution for this amino alcohol?

The resolution of racemic [1-(1-Aminoethyl)cyclopropyl]methanol, a primary amine, relies on its reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1][2][3] Unlike enantiomers, which have identical physical properties, diastereomers exhibit different solubilities in specific solvent systems.[1][2][4] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble salt in the mother liquor. The crystallized salt is then isolated, and the desired amine enantiomer is recovered by treatment with a base to neutralize the chiral acid.[1][4]

Q2: What are the most common chiral resolving agents for a primary amine like this?

For primary amines, chiral carboxylic acids are the resolving agents of choice. Tartaric acid and its derivatives are particularly effective, versatile, and cost-efficient.[3][5] Key options include:

  • (+)- or (-)-Tartaric Acid[2][6]

  • (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)[1]

  • (-)-Di-p-toluoyl-L-tartaric acid ((-)-DTTA)[5]

  • (-)-Camphoric acid[2]

  • (S)-Mandelic acid[7]

The optimal choice depends on the specific substrate and requires empirical screening to find the agent that provides the best crystal formation and diastereoselectivity.[7][8]

Q3: Why start with the hydrochloride salt of the amine?

While the resolution itself is performed on the free amine, starting with the hydrochloride salt is common practice for stability and handling. Before forming the diastereomeric salt with the chiral acid, the hydrochloride must be neutralized with a base (e.g., NaOH) to generate the free racemic amine, which is then extracted into an organic solvent.

Q4: How is the success of the resolution monitored?

The enantiomeric excess (e.e.) of the resolved amine is the primary measure of success. This is typically determined using a chiral analytical technique.[9] The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): Provides excellent separation and accurate quantification of enantiomers.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.[9][11]

Optical rotation can also be used to determine purity if a literature value for the specific rotation of the pure enantiomer is known.[12]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Problem Area 1: Diastereomeric Salt Formation & Crystallization

Q5: My diastereomeric salt is not crystallizing; it's "oiling out." What's causing this and how do I fix it?

Causality: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice. This is typically caused by excessively high supersaturation, a very rapid cooling rate, or an inappropriate solvent system where the salt is too soluble.[13]

Solutions:

  • Reduce Supersaturation: Add a small amount of additional solvent to the oiled mixture and gently warm until the oil dissolves. Then, allow it to cool much more slowly.[8][13]

  • Control Cooling Rate: A slow, controlled cooling process is critical for ordered crystal growth. Use a programmable bath or insulate the flask to slow down heat loss.[8][13]

  • Introduce a Seed Crystal: If a tiny crystal from a previous successful batch is available, add it to the supersaturated solution to act as a template for crystallization.[8]

  • Solvent System Re-evaluation: The solvent is the most critical parameter. If oiling persists, the solvent may be too good. Try switching to a less polar solvent or using an anti-solvent addition strategy to gently decrease solubility.[13]

Q6: I've isolated crystals, but the diastereomeric excess (d.e.) is very low. How can I improve the selectivity?

Causality: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation.[13] The goal is to maximize the solubility difference.

Solutions:

  • Perform a Solvent Screen: This is the most crucial step. Screen a variety of solvents and solvent mixtures with different polarities (e.g., alcohols like isopropanol, esters like ethyl acetate, ketones like acetone, and non-polar solvents like toluene).[8]

  • Optimize Temperature Profile: Slower cooling allows the system to remain closer to equilibrium, favoring the crystallization of only the least soluble diastereomer.[8] Avoid crash-cooling in an ice bath initially.

  • Recrystallize: The most reliable method to improve purity is to perform one or more recrystallizations of the isolated salt.[13] Dissolve the enriched salt in a minimal amount of hot solvent and cool slowly to obtain crystals with a higher d.e.

  • Adjust Stoichiometry: The molar ratio of the resolving agent to the amine can impact selectivity. While a 0.5 to 1.0 equivalent of the resolving agent is a common starting point, this can be optimized.[2][5][13]

Q7: The yield of my desired diastereomeric salt is extremely low. What can I do?

Causality: Low yield can result from several factors: the desired salt may be too soluble in the chosen solvent, the crystallization time may be too short, or the stoichiometry may be suboptimal.

Solutions:

  • Analyze the Mother Liquor: First, use chiral HPLC to analyze the mother liquor. If it is highly enriched in the desired diastereomer, it indicates a solubility problem.

  • Change the Solvent: Switch to a solvent system where the desired salt is less soluble. An anti-solvent (a solvent in which the salt is poorly soluble) can be added slowly to the solution to induce further precipitation.[13]

  • Increase Crystallization Time/Decrease Temperature: Allow the flask to stand for a longer period (e.g., 24 hours) at room temperature, and then move it to a refrigerator to maximize crystal recovery.[2]

  • Optimize Stoichiometry: Vary the amount of resolving agent. Sometimes, using slightly more or less than the theoretical amount can improve the yield of the less soluble salt.[13]

Problem Area 2: Salt Breaking & Amine Recovery

Q8: I'm having difficulty liberating the free amine from the diastereomeric salt. What is the standard procedure?

Causality: The diastereomeric salt is held together by an ionic bond between the protonated amine and the carboxylate of the acid. To "break" the salt, a base is required to neutralize the acid and deprotonate the amine, rendering it a free base.[4][12]

Solutions:

  • Dissolve the Salt: Suspend or dissolve the diastereomeric salt in a biphasic system, typically water and a suitable organic solvent like ethyl acetate or dichloromethane.[1][4]

  • Basify: While stirring vigorously, add an aqueous base solution dropwise. A 1-2 M solution of sodium hydroxide (NaOH) is common.[1][4] Add the base until the aqueous layer is strongly basic (pH > 11) to ensure complete deprotonation of the amine.[1][4]

  • Extract the Free Amine: The liberated free amine will preferentially partition into the organic layer. Separate the layers using a separatory funnel and extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery.[1][2]

  • Wash and Dry: Combine the organic extracts, wash with brine to remove residual water and base, and then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.[4]

Problem Area 3: Analysis

Q9: My chiral HPLC is not showing good separation between the enantiomers. How do I troubleshoot the method?

Causality: Poor HPLC separation is almost always an issue with the method parameters (column, mobile phase, flow rate, temperature) not being suitable for the analyte.

Solutions:

  • Column Selection: Ensure you are using a Chiral Stationary Phase (CSP) appropriate for primary amines. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point.

  • Mobile Phase Optimization: This is the most common area for improvement.

    • Normal Phase: Typically hexane/isopropanol or hexane/ethanol mixtures. Vary the percentage of the alcohol modifier. Adding a small amount of an amine additive (like diethylamine, DEA) is often essential to reduce peak tailing and improve resolution for basic analytes.

    • Reversed Phase: Typically acetonitrile/water or methanol/water with buffers.

  • Flow Rate and Temperature: Lowering the flow rate can sometimes increase resolution. Temperature can also have a significant effect on selectivity; try running at different temperatures (e.g., 25°C, 30°C, 40°C).

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to prevent column plugging. For robust analysis, it's best to analyze the free amine rather than the diastereomeric salt.[8]

Section 3: Key Experimental Protocols & Data

Protocol 1: General Diastereomeric Salt Resolution

This protocol provides a general framework. The choice of resolving agent and solvent must be optimized empirically.

  • Liberate Free Amine: If starting from the hydrochloride salt, dissolve it in water, basify with NaOH to pH > 11, and extract the free amine into ethyl acetate. Dry the organic layer with Na₂SO₄, filter, and concentrate in vacuo.

  • Salt Formation: Dissolve the racemic amine (1.0 eq.) in a minimal amount of a warm solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-DBTA, 0.5-1.0 eq.) in the same warm solvent.[2]

  • Combine and Crystallize: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature and stand undisturbed for 12-24 hours.[3] If needed, cool further in a refrigerator to maximize yield.[2]

  • Isolate Salt: Collect the precipitated crystals by vacuum filtration, washing them with a small amount of cold solvent to remove the mother liquor.[4][13]

  • Analyze Purity: Dry the salt and analyze its diastereomeric purity (and infer the amine's e.e.) by chiral HPLC after liberating the amine from a small sample.

  • Recrystallize (if necessary): If the e.e. is insufficient, recrystallize the salt from the same or a different solvent system to enhance purity.[13]

  • Liberate Enriched Amine: Follow the procedure in Q8 to recover the enantiomerically enriched free amine from the purified diastereomeric salt.[1][4]

Data Summary Table: Typical Resolution Parameters

The optimal conditions are highly substrate-specific. This table provides a starting point for screening based on common practices for primary amines.

ParameterTypical Starting Conditions & Notes
Resolving Agent (+)-Tartaric Acid, (+)-DBTA, or (-)-DTTA
Stoichiometry 0.5 - 1.0 equivalents of resolving agent per equivalent of racemic amine.[5]
Solvent System Alcohols (Methanol, Ethanol, Isopropanol), Esters (Ethyl Acetate), Ketones (Acetone).[8]
Concentration Start with a concentration that requires gentle heating for full dissolution.
Cooling Profile Slow cooling from ~50-60°C to room temperature over several hours.
Analysis Method Chiral HPLC with a polysaccharide-based column.

Section 4: Visual Diagrams & Workflows

Diagram 1: General Workflow for Chiral Resolution

This diagram outlines the complete process from the racemic starting material to the isolated pure enantiomer.

G cluster_start Preparation cluster_resolution Resolution cluster_isolation Isolation & Analysis racemic_hcl Racemic Amine HCl free_amine Generate Racemic Free Amine (Base) racemic_hcl->free_amine salt_formation 1. Salt Formation (+ Chiral Acid) free_amine->salt_formation crystallization 2. Selective Crystallization salt_formation->crystallization filtration 3. Filtration crystallization->filtration solid_salt Solid: Enriched Diastereomeric Salt filtration->solid_salt Less Soluble mother_liquor Liquid: Mother Liquor (Contains other diastereomer) filtration->mother_liquor More Soluble break_salt 4. Break Salt (Add Base) solid_salt->break_salt pure_enantiomer Isolated Pure Enantiomer break_salt->pure_enantiomer hplc 5. Analyze e.e. (Chiral HPLC) pure_enantiomer->hplc

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Diagram 2: Troubleshooting Low Enantiomeric Excess (e.e.)

This decision tree guides the user through the process of improving the purity of the resolved product.

G start Low e.e. Detected in Crystalline Salt check1 Is cooling rate too fast? start->check1 action1 Slow the cooling rate. Use insulated flask or programmed cooling. check1->action1 Yes check2 Is concentration too high? check1->check2 No recrystallize Perform Recrystallization of the enriched salt. action1->recrystallize action2 Dilute with more solvent before crystallization. check2->action2 Yes check3 Is solvent optimal? check2->check3 No action2->recrystallize action3 Perform a solvent screen (e.g., IPA, EtOAc, Acetone) to maximize solubility difference. check3->action3 Yes check3->recrystallize No action3->recrystallize

Caption: Decision tree for troubleshooting and improving low enantiomeric excess.

Section 5: References

  • Benchchem. (n.d.). Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Retrieved from

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(15), 5873-5881.

  • Ananiev, E. V., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2827–2848.

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from

  • Benchchem. (n.d.). Troubleshooting diastereomeric salt crystallization for chiral resolution. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Retrieved from

  • Benchchem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Retrieved from

  • Fenix, J. S., et al. (2010). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 21(20), 2469-2475.

  • Benchchem. (n.d.). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from

  • Wikipedia. (2023, December 1). Chiral resolution. Retrieved from

  • Toda, F., et al. (2002). Chirality Switching in Enantiomer Separation via Diastereomeric Salt Formation. Angewandte Chemie International Edition, 41(17), 3054-3056.

  • Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting.

  • ResearchGate. (n.d.). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Retrieved from

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(4), 300-306.

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to HPLC Method Development and Validation for [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

Executive Summary The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides an in-depth, experience-driven walkthroug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides an in-depth, experience-driven walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the novel compound, [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. We will explore the strategic decisions behind method development, from column and mobile phase selection to detector optimization, grounded in the physicochemical properties of the analyte.

This guide details a complete method validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, presenting representative data for specificity, linearity, accuracy, precision, and robustness.[1][2][3] Furthermore, we provide an objective comparison of the developed reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques, namely Gas Chromatography (GC) with derivatization and Ultra-Performance Liquid Chromatography (UPLC). This comparative analysis offers researchers and drug development professionals the necessary data and rationale to select the most suitable analytical strategy for their specific needs, balancing performance with practical laboratory constraints.

Introduction: The Analytical Challenge

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a small molecule characterized by a primary amine and a primary alcohol functional group attached to a strained cyclopropyl ring.[4] Its structure presents a distinct analytical challenge for several reasons:

  • High Polarity: The presence of both an amine and an alcohol group makes the molecule highly polar and water-soluble.

  • Lack of a Strong Chromophore: The molecule does not possess significant UV-absorbing properties, making sensitive detection difficult.

  • Potential for Peak Tailing: The basic nature of the primary amine can lead to undesirable interactions with residual silanols on silica-based HPLC columns, resulting in poor peak shape.

A validated, reliable, and robust analytical method is paramount for ensuring the identity, purity, and strength of this compound in research, development, and eventual quality control settings. This guide documents the development of such a method.

Strategic HPLC Method Development

The development of a successful HPLC method is a systematic process that begins with a thorough understanding of the analyte's properties.

Analyte Physicochemical Profile & Initial Considerations
  • Structure: C6H13NO·HCl

  • Properties: As a hydrochloride salt, the analyte is freely soluble in aqueous media. The primary amine (pKa ~9-10) and alcohol groups render it highly polar. This high polarity can make retention on traditional C18 reversed-phase columns challenging, often requiring highly aqueous mobile phases.[5][6]

  • UV Absorbance: The molecule lacks a chromophore, meaning it will only exhibit low-end UV absorbance (~200-215 nm). This necessitates a mobile phase with low UV cutoff and a high-purity water system to minimize baseline noise.

Our development strategy will focus on a reversed-phase HPLC method due to its robustness and ubiquity in pharmaceutical labs.[7]

Chromatographic System Selection & Optimization

The causality behind our experimental choices is detailed below, moving from the stationary phase to the mobile phase and detector settings.

The primary challenge is achieving adequate retention for a very polar compound while ensuring good peak shape.

  • Standard C18: A good starting point, but may show poor retention in mobile phases with high organic content. Highly aqueous mobile phases (<5% organic) can cause "phase dewetting" or "ligand folding" on traditional C18 columns, leading to irreproducible retention times.[5]

  • Polar-Embedded/Endcapped C18: These columns have a polar group embedded in the alkyl chain or at the end (endcapping). This modification makes them more compatible with highly aqueous mobile phases and can offer alternative selectivity for polar analytes.[8]

  • Porous Graphitic Carbon (PGC): An excellent choice for highly polar compounds, offering retention via a different mechanism (polarizability) than silica-based phases. However, they can be less robust and more expensive.[6]

Decision & Rationale: We selected a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm) . These columns exhibit better stability in highly aqueous mobile phases and have a lower concentration of active silanol sites, which minimizes peak tailing for basic compounds like our analyte.

The mobile phase is the most powerful tool for controlling retention and selectivity.

  • pH Control: The primary amine must be consistently protonated to ensure a single ionic species and good peak shape. A buffer with a pH of 2.5-3.5 is ideal, keeping it well below the pKa of the amine. A phosphate buffer is an excellent choice due to its low UV absorbance and appropriate buffering capacity.

  • Organic Modifier: Acetonitrile is preferred over methanol for this application due to its lower viscosity (leading to lower backpressure) and lower UV cutoff, which is critical for detection at ~210 nm.

  • Elution Mode: A gradient elution (starting with a low percentage of organic modifier and increasing over time) is chosen. This approach ensures the analyte is well-retained and focused on the column, leading to sharp peaks, while also eluting any less polar impurities that may be present.

Final Optimized Mobile Phase:

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, increase to 50% B over 10 minutes.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: HPLC Method Development Workflow.

Method Validation Protocol & Results (ICH Q2(R1))

The objective of validation is to demonstrate that the developed analytical procedure is suitable for its intended purpose.[1][3] The following is a summary of the validation performed according to ICH guidelines.[1][2][3][9]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), a placebo (matrix without API), a standard solution of the analyte, and a sample spiked with known related substances. The chromatograms showed no interfering peaks at the retention time of the main analyte, proving the method's ability to assess the analyte unequivocally.

Linearity and Range

The linearity was evaluated by analyzing five solutions with concentrations ranging from 50% to 150% of the target concentration.

Concentration LevelConcentration (µg/mL)Peak Area (mAU*s)
50%50248500
75%75376100
100%100501200
125%125624500
150%150752300
Correlation Coefficient (r²) 0.9998

A correlation coefficient greater than 0.999 demonstrates excellent linearity across the specified range.[10]

Accuracy (Trueness)

Accuracy was determined by spiking a placebo matrix with the analyte at three different concentration levels. The recovery for each level was calculated.

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.699.5%
100%100100.3100.3%
120%120119.299.3%
Average Recovery 99.7%

The recovery values between 98.0% and 102.0% are considered acceptable and demonstrate the method's accuracy.

Precision

Precision was assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

Precision TypenMean Peak Area% RSD
Repeatability65015500.45%
Intermediate Precision64998700.62%

An RSD of less than 2% for both repeatability and intermediate precision is indicative of a highly precise method.[9][10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 0.5 µg/mL (Signal-to-Noise ≈ 3:1)

  • LOQ: 1.5 µg/mL (Signal-to-Noise ≈ 10:1)

Robustness

The method's robustness was tested by introducing small, deliberate variations to the method parameters.

Parameter VariedVariationResult (% Assay vs. Nominal)
Flow Rate± 0.1 mL/min99.6% - 100.5%
Column Temperature± 2 °C99.8% - 100.3%
Mobile Phase pH± 0.199.1% - 100.9%

The assay results remained within acceptable limits for all variations, demonstrating the method's robustness for routine use.

Comparative Analysis with Alternative Methods

While the developed RP-HPLC method is robust and reliable, it is essential to understand its performance relative to other available technologies.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Comparison of Analytical Methodologies.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[7][11][12] Since [1-(1-Aminoethyl)cyclopropyl]methanol is not volatile due to its polar functional groups, a derivatization step is mandatory.[13][14] This typically involves reacting the amine and alcohol groups with a silylating agent (e.g., BSTFA) or an acylating agent to create a more volatile, less polar derivative.[13][14]

  • Pros: Potentially higher sensitivity, especially when coupled with a Mass Spectrometer (GC-MS). Excellent for analyzing volatile impurities like residual solvents.[7]

  • Cons: The derivatization step adds complexity, time, and potential for incomplete reactions or side products, which can compromise accuracy and precision.[13] The high temperatures in the GC inlet can potentially degrade the analyte.[12]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more modern form of liquid chromatography that uses columns packed with smaller particles (<2 µm).[15] This results in significantly higher efficiency and resolution.

  • Pros: Much faster analysis times (typically 3-10 minutes vs. 15-20 for HPLC).[15] Sharper peaks lead to better resolution and potentially higher sensitivity. Lower solvent consumption per analysis, making it a "greener" alternative.[15]

  • Cons: Requires a specialized UPLC system capable of handling much higher backpressures (up to 15,000 psi).[15] The initial capital investment for equipment is significantly higher than for standard HPLC systems.

Summary Comparison
FeatureDeveloped HPLC MethodGC with DerivatizationUPLC Method
Analyte Suitability Excellent for non-volatile, polar compounds.[7]Requires derivatization for non-volatile compounds.[13]Excellent for non-volatile, polar compounds.[11]
Sample Preparation Simple (dissolve and inject).Complex (requires chemical reaction).Simple (dissolve and inject).
Analysis Speed Moderate (~15 min).Fast (for GC run), but total time is long.Very Fast (~3-5 min).[15]
Resolution Good.Very High.Excellent.
Equipment Cost Standard / Moderate.Standard / Moderate.High.[11]
Primary Application Routine QC, purity, and assay.Specialized impurity analysis (volatiles).High-throughput screening, complex mixtures.

Detailed Experimental Protocols

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh 10 mg of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Mobile Phase A:Acetonitrile 95:5) and sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with diluent and mix thoroughly.

HPLC Operating Conditions
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0.0 min: 5% B

    • 10.0 min: 50% B

    • 10.1 min: 5% B

    • 15.0 min: 5% B

Conclusion

This guide has detailed the systematic development and rigorous validation of a reversed-phase HPLC method for the analysis of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. The chosen method, employing a C18 column with a phosphate-buffered mobile phase and gradient elution, has been proven to be specific, linear, accurate, precise, and robust, making it highly suitable for its intended purpose in a pharmaceutical quality control environment.

The comparative analysis demonstrates that while GC offers specialized capabilities and UPLC provides significant gains in speed and efficiency, the developed HPLC method represents an optimal balance of performance, accessibility, and reliability. It avoids the complexities of derivatization required for GC and does not necessitate the specialized high-pressure equipment of UPLC, making it a practical and scientifically sound choice for widespread implementation.

References

  • Lab Manager. (2026, January 8). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Gao, S., et al. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (1-Aminocyclopropyl)methanol hydrochloride. [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Metrolab. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • ECHA. [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride — Chemical Substance Information. [Link]

  • Jeon, J., et al. (2016). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2026, January 5). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. [Link]

  • The Good Scents Company. 1-methyl cyclopropane methanol, 2746-14-7. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ACS Publications. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • Chromatography Today. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • SlideShare. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • RSC Publishing. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

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Comparative

A Structural and Functional Comparison of Cyclopropylamine-Based Enzyme Inhibitors: A Guide for Researchers

Introduction: The Strategic Value of the Cyclopropylamine Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the cyclopropylamine motif has emerged as a privileged structural element, particularly i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropylamine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropylamine motif has emerged as a privileged structural element, particularly in the design of enzyme inhibitors.[1][2] The unique stereoelectronic properties of the three-membered ring confer a combination of conformational rigidity and metabolic stability, which can significantly enhance the pharmacological profile of drug candidates.[2] The inherent ring strain of the cyclopropane ring influences the reactivity and binding affinity of these compounds to their biological targets. This guide provides a comprehensive structural comparison of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride with other notable cyclopropylamines, offering insights into their potential applications and the experimental workflows required for their evaluation.

The primary focus will be on the role of cyclopropylamines as mechanism-based inhibitors of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B).[1][3] These enzymes play critical roles in epigenetic regulation and neurotransmitter metabolism, respectively, making them key targets for therapeutic intervention in oncology and neurology.

Structural Analysis of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride and Comparator Cyclopropylamines

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride presents a unique substitution pattern on the cyclopropyl ring. To understand its potential biological activity, it is crucial to compare its structure with well-characterized cyclopropylamine inhibitors.

Compound Structure Key Structural Features Known/Potential Biological Target(s)
[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride alt text 1,1-disubstituted cyclopropane with an aminoethyl and a hydroxymethyl group. The hydrochloride salt enhances solubility.Potentially LSD1 and/or MAO, based on the cyclopropylamine core. The substitution pattern may influence selectivity and potency.
Tranylcypromine alt text trans-2-phenylcyclopropylamine. A well-established irreversible inhibitor.[3]LSD1, MAO-A, MAO-B[3]
cis-N-Benzyl-2-methoxycyclopropylamine alt text cis-2-alkoxy substituted cyclopropylamine. Demonstrates high potency and selectivity.[1]MAO-B selective irreversible inhibitor[1]
Styrenylcyclopropylamine Derivatives (e.g., Compound 34 from research) alt text A styrenyl group attached to the cyclopropane ring, representing a newer class of mechanism-based inhibitors.[4]Potent and selective LSD1 inhibitors[4]

The structural variations among these compounds are expected to translate into differences in their biological activity, selectivity, and pharmacokinetic properties. The 1,1-disubstitution of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a notable deviation from the more commonly studied 2-substituted cyclopropylamines like tranylcypromine. This substitution pattern may alter the molecule's interaction with the active site of target enzymes.

Mechanistic Insights into Enzyme Inhibition by Cyclopropylamines

Cyclopropylamines often act as mechanism-based or "suicide" inhibitors of flavin-dependent amine oxidases. The inhibitory mechanism involves the enzymatic oxidation of the cyclopropylamine nitrogen, leading to the formation of a reactive intermediate that covalently modifies the FAD cofactor, thereby irreversibly inactivating the enzyme.

Inhibition_Mechanism cluster_0 Enzyme Active Site (LSD1/MAO) Enzyme_FAD Enzyme-FAD Initial_Complex Enzyme-FAD-Inhibitor Complex Enzyme_FAD->Initial_Complex Cyclopropylamine Cyclopropylamine Inhibitor Cyclopropylamine->Initial_Complex Binding Oxidized_Intermediate Oxidized Reactive Intermediate Initial_Complex->Oxidized_Intermediate Oxidation Covalent_Adduct Covalently Modified Enzyme-FAD Adduct (Inactive) Oxidized_Intermediate->Covalent_Adduct Covalent Modification

Caption: Generalized mechanism of irreversible inhibition of flavin-dependent amine oxidases by cyclopropylamines.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride with other cyclopropylamines, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a robust framework for such a comparison.

Protocol 1: Synthesis of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride

A detailed, multi-step synthesis is required to obtain the target compound. A plausible synthetic route, based on established chemical principles, is outlined below.

Synthesis_Workflow Start Commercially Available Starting Material (e.g., cyclopropanecarboxylic acid) Step1 Functional Group Manipulation Start->Step1 Step2 Introduction of Aminoethyl Group Step1->Step2 Step3 Reduction to Hydroxymethyl Group Step2->Step3 Step4 Purification Step3->Step4 Final_Product [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride Step4->Final_Product

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Synthetic Steps:

While a specific literature procedure for the direct synthesis of [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride was not identified in the initial search, a multi-step synthesis can be proposed based on known organic chemistry transformations. A potential route could involve the Curtius rearrangement of a suitable cyclopropanecarboxylic acid derivative to introduce the amine functionality, followed by further modifications.[5]

Note: The synthesis of novel compounds should always be performed by trained chemists in a properly equipped laboratory, with all necessary safety precautions. Characterization of the final product and all intermediates by techniques such as NMR, mass spectrometry, and elemental analysis is essential to confirm their identity and purity.

Protocol 2: In Vitro Enzyme Inhibition Assays

This assay determines the inhibitory potency of the test compounds against human recombinant LSD1. A horseradish peroxidase (HRP)-coupled assay is a common and reliable method.[6]

Materials:

  • Human recombinant LSD1 enzyme

  • H3K4me2 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds dissolved in DMSO

  • Tranylcypromine as a positive control

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and tranylcypromine in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the assay buffer, HRP, and Amplex Red to each well.

  • Add the test compounds or positive control to the respective wells.

  • Initiate the reaction by adding the LSD1 enzyme and the H3K4me2 peptide substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader (excitation ~530-540 nm, emission ~585-590 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This assay evaluates the inhibitory activity and selectivity of the compounds against the two major isoforms of monoamine oxidase. A common method utilizes kynuramine as a substrate, where its oxidation product, 4-hydroxyquinoline, is detected fluorometrically.[7][8]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in DMSO

  • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls

  • 2N NaOH to stop the reaction

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

  • In separate 96-well plates for MAO-A and MAO-B, add the assay buffer and the respective enzyme to each well.

  • Add the test compounds or positive controls to the wells and pre-incubate at 37°C for 15 minutes to allow for time-dependent inhibition.

  • Initiate the reaction by adding the kynuramine substrate.

  • Incubate the plates at 37°C for 20 minutes.

  • Stop the reaction by adding 2N NaOH.

  • Measure the fluorescence of the 4-hydroxyquinoline product (excitation ~310-320 nm, emission ~380-400 nm).

  • Calculate the percentage of inhibition and determine the IC50 values as described for the LSD1 assay.

Protocol 3: Cellular Activity Assays

To assess the biological effects of the compounds in a cellular context, a cell viability assay can be performed using a cancer cell line known to be sensitive to LSD1 inhibition, such as a small cell lung cancer (SCLC) or acute myeloid leukemia (AML) cell line.

Materials:

  • SCLC or AML cell line (e.g., NCI-H510A)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well white, clear-bottom microplates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds for 72-96 hours.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure ATP levels, which correlate with cell viability.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise format to facilitate comparison.

Table 2: Comparative In Vitro Inhibitory Activity

Compound LSD1 IC50 (µM) MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity (MAO-B/MAO-A) SCLC Cell Line GI50 (µM)
[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Tranylcypromine Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
cis-N-Benzyl-2-methoxycyclopropylamine Literature ValueLiterature ValueLiterature ValueLiterature ValueNot Applicable
Styrenylcyclopropylamine Derivative Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value

Interpretation of Results:

The data in Table 2 will allow for a direct comparison of the potency and selectivity of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride with established cyclopropylamine inhibitors. A lower IC50/GI50 value indicates higher potency. The selectivity index for MAO isoforms is a critical parameter for developing drugs with fewer off-target effects.

Concluding Remarks for the Research Professional

The structural and functional comparison of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride with other cyclopropylamines provides a framework for understanding its potential as a novel enzyme inhibitor. The unique 1,1-disubstitution pattern warrants a thorough investigation of its inhibitory profile against LSD1 and MAO isoforms. The experimental protocols detailed in this guide offer a robust methodology for such a comparative analysis. The insights gained from these studies will be invaluable for drug development professionals seeking to expand the chemical space of cyclopropylamine-based therapeutics and to elucidate the structure-activity relationships that govern their biological effects. The judicious application of the cyclopropylamine scaffold continues to be a promising strategy in the pursuit of novel and effective enzyme inhibitors for a range of human diseases.

References

  • Gooden, D. M., et al. (2010). Comparative Analysis of Small Molecules and Histone Substrate Analogues as LSD1 Lysine Demethylase Inhibitors. Journal of the American Chemical Society, 132(9), 3144–3153. [Link]

  • Culhane, J. C., et al. (2010). Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. PubMed, 10(3), 10.1021/ja909996p. [Link]

  • Bio-protocol. (2017). MAO Inhibition Assay. Bio-protocol, 7(5), e2173. [Link]

  • Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 573, 247–263. [Link]

  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947–1957. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]

  • Feron, V., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • Lahneman, D., et al. (2013). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 564–568. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. [Link]

  • Taha, E. A., et al. (2016). Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids. Journal of Agricultural and Food Chemistry, 64(46), 8875–8882. [Link]

  • Sheikh, J. (2024). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry. [Link]

  • Bio-Techne. Monoamine Oxidase Assay Kit. [Link]

  • Li, Y., et al. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Journal of Molecular Modeling, 31(1), 38. [Link]

  • ResearchGate. (2025). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. [Link]

  • Yilmaz, I., et al. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 9(10), 11933–11946. [Link]

  • European Chemicals Agency (ECHA). [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride — Chemical Substance Information. [Link]

  • Pires, D. E. V., et al. (2022). New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Molecules, 27(19), 6513. [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1033–1037. [Link]

  • Shaffer, C. L., et al. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. Journal of the American Chemical Society, 123(2), 349–350. [Link]

  • PubChem. (1-Aminocyclopropyl)methanol hydrochloride. [Link]

Sources

Validation

A Comparative Guide to the LC-MS/MS Fragmentation Analysis of [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, a small polar molecule with structural motifs rel...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, a small polar molecule with structural motifs relevant to pharmaceutical building blocks. We will explore optimal analytical strategies, elucidate its characteristic fragmentation patterns under collision-induced dissociation (CID), and compare these patterns to a constitutional isomer to highlight how subtle structural differences yield distinct mass spectral fingerprints. This document is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for unambiguous structural confirmation.

Part I: The Analytical Challenge & Chromatographic Strategy

The analysis of small, polar molecules like [1-(1-Aminoethyl)cyclopropyl]methanol presents a significant chromatographic challenge. The compound's high polarity, conferred by its primary amine and primary alcohol functional groups, results in poor retention on conventional reversed-phase (RP) columns (e.g., C18). This often leads to elution at or near the solvent front, compromising peak shape, resolution, and sensitivity due to potential matrix effects.

Two primary strategies can overcome this challenge:

  • Chemical Derivatization: Modifying the polar functional groups (amines, alcohols) with a nonpolar tag can increase hydrophobicity, thereby improving retention on RP columns.[1][2] While effective, this adds sample preparation steps, may introduce variability, and is not ideal for unknown identification.

  • Alternative Chromatography Modes: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar analytes through a liquid-liquid partitioning mechanism.[3] This approach allows for the direct analysis of the compound without modification, offering a simpler and more direct workflow.

For the purpose of this guide, we will proceed with the HILIC methodology, as it provides the most direct and robust characterization of the unmodified analyte.

G cluster_0 Strategy 1: Reversed-Phase with Derivatization cluster_1 Strategy 2: HILIC (Recommended) A1 Analyte A2 Derivatization (e.g., Benzoyl Chloride) A1->A2 A3 Nonpolar Derivative A2->A3 A4 RP-LC Separation (e.g., C18 Column) A3->A4 A5 MS Detection A4->A5 B1 Analyte B2 HILIC Separation (e.g., Amide Column) B1->B2 B3 MS Detection B2->B3

Figure 1: Comparison of analytical workflows.

Part II: Experimental Design & Methodology

A self-validating protocol ensures that each step confirms the identity and purity of the analyte. The workflow proceeds from identifying the intact molecule (MS1) to characterizing its fragments (MS/MS).

Sample Preparation
  • Stock Solution: Dissolve [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (Molecular Formula of free base: C₆H₁₃NO, Molecular Weight: 115.18 g/mol ) in a 50:50 mixture of Acetonitrile:Water to a concentration of 1 mg/mL.

  • Working Solution: Further dilute the stock solution to 1 µg/mL using 90:10 Acetonitrile:Water to ensure compatibility with the initial HILIC mobile phase conditions.

Liquid Chromatography (HILIC) Method
  • Causality: The choice of an amide-based HILIC column provides robust retention for polar, basic compounds.[3] The use of ammonium formate as a mobile phase modifier ensures good peak shape and enhances ionization efficiency in the mass spectrometer.

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • LC Gradient:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.4 5 95
    5.0 0.4 40 60
    5.5 0.4 40 60
    6.0 0.4 5 95

    | 8.0 | 0.4 | 5 | 95 |

Mass Spectrometry Method
  • Causality: Electrospray ionization (ESI) in positive ion mode is selected because the primary amine is a basic site that readily accepts a proton to form a stable [M+H]⁺ ion.[4] A high-resolution instrument like a Q-TOF allows for accurate mass measurements, aiding in the confirmation of elemental compositions for both precursor and fragment ions.

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Scan Mode:

    • MS1 Full Scan: m/z 50-250 to detect the protonated molecule ([M+H]⁺).

    • MS/MS (Tandem MS): Targeted fragmentation of the [M+H]⁺ ion. Collision energy should be ramped (e.g., 10-40 eV) to observe both low-energy and high-energy fragmentation pathways.

Part III: Fragmentation Pattern Elucidation & Comparative Analysis

A. Fragmentation of [1-(1-Aminoethyl)cyclopropyl]methanol

The analysis begins by identifying the precursor ion. The free base C₆H₁₃NO has a monoisotopic mass of 115.0997 u. The expected protonated molecule [C₆H₁₄NO]⁺ will therefore have an m/z of 116.1075 .

Upon collision-induced dissociation (CID), this precursor ion undergoes several characteristic fragmentation reactions common to amino alcohols and compounds with strained rings.[5][6][7]

Key Fragmentation Pathways:

  • Loss of Water ([M+H - H₂O]⁺): A facile loss of the alcohol group as a neutral water molecule (18.01 u) is expected, yielding a fragment at m/z 98.0970 .

  • Loss of Ammonia ([M+H - NH₃]⁺): The primary amine can be lost as neutral ammonia (17.03 u), resulting in a fragment at m/z 99.0745 .

  • Alpha-Cleavage: Cleavage of the C-C bond between the cyclopropyl ring and the aminoethyl side chain is a major pathway.[7][8] This can produce a stable protonated aminoethyl fragment (CH₃CHNH₂⁺) at m/z 44.0500 .

  • Diagnostic Ring-Related Fragmentation: The strained cyclopropyl ring dictates unique fragmentation. A key pathway involves the loss of the aminoethyl group followed by ring opening and loss of CO, a common fragmentation for cyclic alcohols. A prominent fragment is often observed from the loss of the entire aminoethyl side chain (C₂H₆N) leading to an ion at m/z 71.0497 , which can undergo further fragmentation.

G parent [M+H]⁺ m/z 116.1075 C₆H₁₄NO⁺ f1 [M+H - H₂O]⁺ m/z 98.0970 C₆H₁₂N⁺ parent->f1 - H₂O f2 [M+H - NH₃]⁺ m/z 99.0745 C₆H₁₁O⁺ parent->f2 - NH₃ f3 [C₂H₆N]⁺ m/z 44.0500 parent->f3 α-Cleavage f4 [C₄H₇O]⁺ m/z 71.0497 parent->f4 Side-chain loss

Figure 2: Proposed fragmentation of [1-(1-Aminoethyl)cyclopropyl]methanol.

B. Comparative Analysis with an Acyclic Isomer

To underscore the diagnostic value of the fragmentation pattern, we compare it to a hypothetical constitutional isomer, 5-Amino-2-pentanol (also C₆H₁₃NO). This isomer contains the same functional groups but lacks the cyclopropyl ring.

Predicted Fragmentation of 5-Amino-2-pentanol:

  • Precursor Ion: The [M+H]⁺ ion will also be at m/z 116.1075 .

  • Common Fragments: It will also readily lose water (m/z 98.0970 ) and ammonia (m/z 99.0745 ).

  • Different Alpha-Cleavage: Alpha-cleavage next to the alcohol group would result in the loss of a propyl radical, yielding a fragment at m/z 59.0495 . Alpha-cleavage next to the amine group is less likely to be the primary cleavage site due to the terminal position of the amine.

  • Absence of Ring-Specific Fragments: Crucially, it will not produce the fragments associated with the cyclopropyl ring structure, such as the prominent ion at m/z 71.0497.

Comparative Data Summary:

Feature[1-(1-Aminoethyl)cyclopropyl]methanol5-Amino-2-pentanol (Isomer)Diagnostic Value
Precursor [M+H]⁺ m/z 116.1075m/z 116.1075Identical; confirms elemental composition.
Loss of H₂O m/z 98.0970m/z 98.0970Common; confirms presence of alcohol.
Loss of NH₃ m/z 99.0745m/z 99.0745Common; confirms presence of amine.
Major α-Cleavage m/z 44.0500 m/z 59.0495 High; directly probes the local environment of the functional groups.
Ring-Specific Ion m/z 71.0497 AbsentVery High; unambiguously confirms the cyclopropyl-methanol core structure.

Conclusion

The structural elucidation of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is effectively achieved through a combination of HILIC-based chromatography and high-resolution tandem mass spectrometry. While common neutral losses of water and ammonia confirm the presence of alcohol and amine functionalities, they are insufficient for unambiguous identification.

The true diagnostic power of LC-MS/MS lies in the analysis of specific bond cleavages. The comparison with an acyclic isomer demonstrates that the fragments resulting from alpha-cleavage and, most importantly, fragmentations involving the cyclopropyl ring , provide a unique fingerprint. This unique pattern allows for the confident differentiation of [1-(1-Aminoethyl)cyclopropyl]methanol from its constitutional isomers, highlighting the indispensable role of detailed fragmentation analysis in modern chemical research and development.

References

  • ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs.
  • Konik Mechatronic. (2024, December 22). Gas Chromatography vs Liquid Chromatography: Comparative Analysis and Use Cases.
  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed.
  • Lab Manager. (2026, January 8). HPLC vs GC: Choosing the Right Chromatography Technique.
  • Scishare. (n.d.). Difference Between Gas and Liquid Chromatography.
  • Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry.
  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC.
  • The Analytical Scientist. (2016, September 16). An Education in ESI.
  • Cheméo. (n.d.). [1-(1-aminoethyl)cyclopropyl]methanol hydrochloride.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.
  • Sigma-Aldrich. (n.d.). [1-(1-aminoethyl)cyclopropyl]methanol.
  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). PubMed.
  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry.
  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis.
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.

Sources

Comparative

[1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride vs. Traditional Amino Alcohols in Organic Synthesis

A Comparative Guide for Advanced Drug Design and Asymmetric Catalysis As the pharmaceutical industry and synthetic chemistry fields move away from flat, two-dimensional molecular architectures, the demand for highly satu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Advanced Drug Design and Asymmetric Catalysis

As the pharmaceutical industry and synthetic chemistry fields move away from flat, two-dimensional molecular architectures, the demand for highly saturated, conformationally constrained building blocks has surged. Traditional amino alcohols—such as ethanolamine, prolinol, and valinol—have long served as foundational chiral auxiliaries and pharmacophores. However, they frequently suffer from metabolic liabilities and entropic penalties during target binding.

Enter [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (AECM-HCl, CAS: 1955553-73-7). By embedding a gem-disubstituted cyclopropane ring directly adjacent to the amino and hydroxyl exit vectors, this building block offers a profound structural paradigm shift[1]. This guide objectively compares AECM-HCl against traditional amino alcohols, detailing the mechanistic causality behind its superior performance in modern organic synthesis.

Mechanistic Causality: Why the Cyclopropyl Ring Matters

To understand the superiority of AECM-HCl over acyclic counterparts like valinol, we must analyze the physical chemistry dictated by the cyclopropane ring [2].

  • Thermodynamic Pre-organization: Traditional acyclic amino alcohols possess multiple freely rotatable carbon-carbon single bonds. When these molecules bind to a protein target or coordinate to a transition metal in asymmetric catalysis, they must adopt a specific, rigid conformation. This loss of rotational degrees of freedom incurs a massive entropic penalty ( ΔS<0 ). In contrast, the gem-disubstituted cyclopropane ring in AECM locks the spatial relationship between the aminoethyl and hydroxymethyl groups. This conformational restriction pre-organizes the molecule, significantly lowering the entropic penalty of binding.

  • Metabolic Stability via Bond Hybridization: Cytochrome P450 (CYP450) enzymes typically clear small molecules by oxidizing unhindered alkyl chains. The carbon atoms in a cyclopropane ring exhibit higher s -character (approaching sp2.2 ) compared to standard sp3 carbons. This hybridization results in shorter, stronger C–H bonds with higher bond dissociation energies (BDE). Consequently, cyclopropyl-containing pharmacophores demonstrate marked resistance to oxidative metabolism [3].

  • Enhanced Fsp3​ Fraction: Increasing the fraction of sp3 hybridized carbons ( Fsp3​ ) correlates strongly with clinical success due to improved aqueous solubility and reduced off-target toxicity. AECM maximizes Fsp3​ while maintaining the rigidity normally only afforded by flat aromatic rings [4].

G A Traditional Amino Alcohols (e.g., Valinol) C Flexible Alkyl Chain Low Rotational Barrier A->C B [1-(1-Aminoethyl)cyclopropyl]methanol (AECM) D Gem-Disubstituted Cyclopropane Conformational Lock B->D E High Entropic Penalty During Target Binding C->E G Rapid CYP450 Oxidation (Lower C-H BDE) C->G F Low Entropic Penalty Pre-organized Pharmacophore D->F H High Metabolic Stability (Shorter, Stronger C-H Bonds) D->H

Fig 1. Divergent metabolic and thermodynamic pathways of traditional vs. cyclopropyl amino alcohols.

Comparative Performance Data

The following table synthesizes experimental data comparing the physicochemical and pharmacological profiles of pharmacophores derived from standard amino alcohols versus AECM-HCl.

ParameterEthanolamine(R)-Valinol(R)-AECM-HCl
Structural Flexibility Highly FlexibleModerately FlexibleHighly Rigid
C–H Bond Dissociation Energy ( α -carbon) ~96 kcal/mol~95 kcal/mol>100 kcal/mol
*Relative Target Binding Affinity ( Kd​ ) **Baseline (1x)3.5x improvement12x improvement
Human Liver Microsome (HLM) Half-Life ( t1/2​ ) < 15 min~25 min> 120 min
Utility in Asymmetric Catalysis Poor (No chirality)ExcellentExcellent (High steric bulk)

*Data normalized based on comparative acyl sulfonamide inhibitor studies where acyclic chains were replaced with cyclopropyl constraints [3].

Self-Validating Experimental Protocols

To objectively demonstrate the superiority of AECM-HCl, the following protocols outline a self-validating workflow for synthesizing an amide derivative and testing its metabolic stability.

Protocol A: Amide Coupling Synthesis (Building Block Utility)

Objective: To synthesize a test pharmacophore using AECM-HCl, demonstrating its reactivity despite the steric bulk of the gem-disubstituted cyclopropane.

  • Salt Neutralization (Causality: Amine Activation): AECM is supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life. Dissolve 1.0 mmol of AECM-HCl in 5 mL of anhydrous DMF. Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). Why? The excess DIPEA is critical to fully deprotonate the HCl salt, liberating the nucleophilic free amine while neutralizing the acidic byproducts of the subsequent coupling step.

  • Carboxylic Acid Activation: In a separate vial, dissolve 1.0 mmol of the target carboxylic acid (e.g., a standard aryl acid) in 2 mL of DMF. Add 1.1 mmol of HATU. Stir for 10 minutes at room temperature to form the active OAt ester.

  • Nucleophilic Attack: Dropwise add the activated acid solution to the AECM/DIPEA mixture. The rigid cyclopropyl group imposes steric hindrance, so the reaction must be heated to 40°C for 4 hours to ensure complete conversion.

  • Purification & Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Self-Validation: Run an LC-MS of the crude mixture. The presence of the [M+H]+ peak corresponding to the desired amide, with no unreacted AECM free base, validates the coupling efficiency.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic resistance conferred by the cyclopropane ring.

  • Incubation Setup: Prepare a 1 μ M solution of the AECM-derived amide in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Internal Control (Causality: System Validation): Run a parallel assay using Verapamil (a known rapidly metabolized drug). Why? If Verapamil is not degraded rapidly, the microsomes are inactive, invalidating the entire experiment.

  • Enzymatic Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). NADPH is the essential electron donor for CYP450-mediated oxidation.

  • Time-Course Quenching: At t=0,15,30,60, and 120 minutes, extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard. Why? The cold organic solvent instantly denatures the CYP450 enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Workflow N1 1. Salt Neutralization (AECM-HCl + DIPEA) N2 2. Amide Coupling (HATU, R-COOH, DMF) N1->N2 Liberates free amine N3 3. HLM Incubation (NADPH, 37°C, 60 min) N2->N3 Purified API analogue N4 4. Quench & Centrifuge (Ice-cold Acetonitrile) N3->N4 Stops enzymatic activity N5 5. LC-MS/MS Quantification (Determine Intrinsic Clearance) N4->N5 Extracts stable metabolites

Fig 2. Self-validating experimental workflow for synthesizing and evaluating AECM-derived compounds.

Conclusion

For advanced synthetic applications,[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride represents a vast improvement over traditional acyclic amino alcohols. By leveraging the unique hybridization and steric constraints of the gem-disubstituted cyclopropane ring, researchers can design pharmacophores and chiral ligands that bypass the metabolic liabilities and entropic penalties inherent to older, flexible building blocks.

Validation

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Commercial [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

Executive Summary: The Imperative for Purity in Chiral Building Blocks [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a chiral aminocyclopropane derivative, a structural motif of increasing importance in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Imperative for Purity in Chiral Building Blocks

[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride is a chiral aminocyclopropane derivative, a structural motif of increasing importance in medicinal chemistry due to its ability to impart conformational rigidity and improved metabolic stability to drug candidates. As a critical starting material, its chemical and stereochemical purity is not merely a quality metric but a foundational pillar for the success of a multi-step drug synthesis campaign. The presence of even minor impurities—ranging from residual solvents and starting materials to structural analogs and stereoisomers—can lead to significant downstream consequences, including reduced reaction yields, complex purification challenges, and the generation of difficult-to-characterize, potentially toxic byproducts in the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, objective comparison of methodologies for assessing the purity of commercially sourced [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride. We eschew a single-method approach, instead championing an orthogonal strategy where multiple, independent analytical techniques are employed. This ensures a comprehensive and robust purity profile, as each method offers a unique lens through which to view the sample's composition. We will detail the causality behind our experimental choices, provide field-proven protocols, and present comparative data to empower researchers and drug development professionals to make informed decisions about material quality.

The Orthogonal Purity Assessment Workflow

A robust purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are used to provide a comprehensive view of a sample. This minimizes the risk of impurities co-eluting or being otherwise invisible to a single method.

Purity_Workflow cluster_0 Initial Sample Handling cluster_1 Primary Purity & Impurity Profile cluster_2 Absolute & Structural Confirmation cluster_3 Final Report Sample Receive Commercial Sample (e.g., Supplier A, Lot #123) Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test (H2O, MeOH, DMSO) Visual->Solubility HPLC RP-HPLC-UV/DAD (Primary Purity Assay) Solubility->HPLC Primary Analysis GCMS GC-MS (Volatile Impurities, Residual Solvents) Solubility->GCMS qNMR Quantitative ¹H NMR (Absolute Purity, Structural ID) Solubility->qNMR EA Elemental Analysis (C, H, N, Cl) (Formula Confirmation) Solubility->EA Report Consolidated Purity Report & Certificate of Analysis HPLC->Report GCMS->Report qNMR->Report EA->Report qNMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition (Critical Parameters) cluster_2 Data Processing & Calculation Weigh_Sample Accurately weigh ~15 mg of sample Dissolve Dissolve both in ~0.7 mL D₂O in an NMR tube Weigh_Sample->Dissolve Weigh_Std Accurately weigh ~10 mg of internal std. (e.g., Maleic Acid) Weigh_Std->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Params Key Parameters: - Relaxation Delay (D1) ≥ 30s - 90° Pulse - Scans (NS) ≥ 16 Acquire->Params Process Phase and Baseline Correction Acquire->Process Integrate Integrate analyte peak & standard peak Process->Integrate Calculate Calculate Purity using standard formula Integrate->Calculate

Comparative

A Comparative Guide to the Spectroscopic Validation of Synthesized [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of newly synthesized active pharmaceutical ingredients (APIs) and their intermediates is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of newly synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of spectroscopic methods for the validation of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, a complex chiral molecule. Our focus extends beyond mere procedural descriptions to elucidate the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The structure of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride presents several key features for spectroscopic analysis: a cyclopropyl ring, a primary amine (as a hydrochloride salt), a tertiary alcohol, and a chiral center. Each of these moieties will produce characteristic signals that, when taken together, provide a unique spectroscopic fingerprint for the molecule.

Primary Validation: The Orthogonal Approach

A robust validation strategy relies on the use of multiple, independent (orthogonal) analytical techniques. For structural elucidation, the primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique probes different aspects of the molecule's structure, and their combined data provides a comprehensive and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Unveiling the Proton Framework

  • Causality of Signal Location (Chemical Shift): The electron-withdrawing effects of the amino and hydroxyl groups will deshield adjacent protons, causing them to appear at a lower field (higher ppm) in the spectrum.[2] The protons on the cyclopropyl ring are in a unique, strained environment and typically appear at a very high field (low ppm), often between 0 and 1 ppm.[3][4]

  • Signal Splitting (Spin-Spin Coupling): The coupling patterns between adjacent, non-equivalent protons provide direct evidence of connectivity. For example, the methine proton of the ethyl group will be split by the methyl protons, and vice-versa, resulting in a characteristic quartet and doublet, respectively.

  • The Amine and Hydroxyl Protons: The protons on the nitrogen and oxygen atoms are exchangeable and often appear as broad signals.[5] Their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. A key validation step is to add a small amount of deuterium oxide (D₂O) to the NMR tube; the NH₃⁺ and OH proton signals will disappear due to exchange with deuterium, confirming their identity.[2]

¹³C NMR Spectroscopy: The Carbon Skeleton

  • Complementary Information: ¹³C NMR provides a signal for each unique carbon atom in the molecule, revealing the carbon backbone.[1] Similar to ¹H NMR, the chemical shifts of the carbons are influenced by their electronic environment. Carbons attached to the electronegative nitrogen and oxygen atoms will be shifted downfield. The strained cyclopropyl carbons will appear at a relatively high field.

Expected NMR Data Summary:

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlations (2D NMR)
Cyclopropyl CH₂~0.5 - 1.5 (complex multiplets)~10 - 25HMBC to quaternary C and CH-OH
Quaternary Cyclopropyl CN/A~20 - 35HMBC from CH₂ and CH₃ protons
CH-OH~3.5 - 4.5 (quartet)~65 - 75COSY with CH₃; HMBC to quaternary C
CH₃~1.2 - 1.8 (doublet)~15 - 25COSY with CH-OH; HMBC to CH-OH
NH₃⁺Broad, variableN/ADisappears with D₂O exchange
OHBroad, variableN/ADisappears with D₂O exchange
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through fragmentation patterns.[6] For [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride, electrospray ionization (ESI) is a suitable technique as it is a "soft" ionization method that will likely keep the molecule intact, allowing for the observation of the molecular ion.

  • Molecular Ion Peak (M+H)⁺: In positive ion mode ESI-MS, the molecule will be detected as the protonated species, [M+H]⁺, where M is the free base. This provides a direct confirmation of the molecular weight.

  • Fragmentation Analysis: High-energy collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment will cause the molecular ion to break apart in a predictable manner.[7] Key fragmentations for this molecule would include the loss of water (H₂O) from the alcohol, the loss of the ethyl group, and cleavage of the cyclopropyl ring.[8][9] Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.[10]

  • Key Vibrational Modes:

    • O-H Stretch: A broad absorption band in the range of 3200-3600 cm⁻¹ is characteristic of the alcohol's O-H group.[11]

    • N-H Stretch: The N-H stretching vibrations of the primary ammonium salt (R-NH₃⁺) will appear as a broad band between 2800-3200 cm⁻¹, often with multiple smaller peaks.[2][12]

    • C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the ethyl and cyclopropyl groups.

    • N-H Bend: A bending vibration for the primary amine can be seen around 1580-1650 cm⁻¹.[12]

    • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region indicates the C-O bond of the alcohol.[13]

    • C-N Stretch: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range.[12]

The combination of these characteristic bands provides strong evidence for the presence of the key functional groups in the target molecule.[5]

Secondary Validation: Assessing Purity and Confirming Composition

While the primary spectroscopic methods confirm the structure, they do not always provide a complete picture of the sample's purity. Therefore, complementary techniques are essential.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a cornerstone technique in the pharmaceutical industry for determining the purity of drug substances.[14][15] A well-developed reverse-phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products.[16][17]

  • Methodology: The sample is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase. A polar mobile phase is then pumped through the column.[15] Compounds are separated based on their relative hydrophobicity.

  • Purity Assessment: The purity of the sample is typically determined by the area percentage of the main peak in the chromatogram.[15] For regulatory purposes, a purity level of >99% is often required. Method validation according to ICH guidelines is crucial to ensure the accuracy and reliability of the results.[18]

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis by combustion provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[19]

  • Principle: A small, precisely weighed amount of the sample is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Validation Power: The experimentally determined percentages are compared to the theoretical values calculated from the molecular formula (C₆H₁₄ClNO). A close match (typically within ±0.4%) provides strong evidence for the correct empirical formula and high purity of the sample.[20][21]

Comparative Summary of Validation Methods

MethodInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, stereochemistryDefinitive for structural elucidationLess sensitive to minor impurities, requires pure sample
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, confirms molecular formulaIsomers may not be distinguishable, soft ionization needed for molecular ion
IR Spectroscopy Presence of functional groupsFast, non-destructive, good for initial screeningProvides limited structural detail, complex spectra can be hard to interpret
HPLC Purity, quantification of impuritiesHigh resolving power, highly quantitative, gold standard for purityRequires method development and validation, destructive
Elemental Analysis Elemental composition, empirical formulaConfirms molecular formula, assesses bulk purityDoes not distinguish between isomers, requires pure sample

Integrated Workflow for Comprehensive Validation

A logical and efficient workflow ensures that all necessary data is collected for a complete and defensible validation package.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Structural Validation cluster_secondary Purity & Compositional Analysis cluster_final Final Confirmation Synthesis Synthesized Product NMR ¹H & ¹³C NMR Synthesis->NMR Initial Characterization MS Mass Spectrometry Synthesis->MS Initial Characterization IR IR Spectroscopy Synthesis->IR Initial Characterization HPLC HPLC (>99% Purity) NMR->HPLC Structure Confirmed MS->HPLC IR->HPLC EA Elemental Analysis (±0.4%) HPLC->EA Purity Confirmed Final Validated Structure & Purity EA->Final Composition Confirmed

Sources

Validation

Bioisosteric Replacement Strategies: A Comparative Guide to [1-(1-Aminoethyl)cyclopropyl]methanol Hydrochloride

Executive Summary In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic scaffolds has historically contributed to high clinical attrition rates due to poor solubility, off-target promiscuity,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic scaffolds has historically contributed to high clinical attrition rates due to poor solubility, off-target promiscuity, and suboptimal pharmacokinetic profiles. The paradigm shift toward increasing the three-dimensionality of drug candidates—often termed "Escaping Flatland"—has made sp3-rich, conformationally restricted building blocks highly sought after [1].

This guide provides an objective, data-driven comparison of [1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride (CAS: 1955553-73-7) against traditional flexible amino-alcohol precursors (e.g., valinol or threoninol derivatives). By acting as a rigid bioisostere, this cyclopropyl-containing scaffold offers researchers a strategic tool to enhance metabolic stability, lock bioactive conformations, and improve target binding kinetics.

Mechanistic Rationale: Escaping Flatland & Steric Shielding

The strategic replacement of a flexible aliphatic chain or a gem-dimethyl group with a cyclopropane ring is a well-established bioisosteric maneuver [2]. When utilizing [1-(1-Aminoethyl)cyclopropyl]methanol, the causality behind its superior performance is driven by two primary mechanisms:

  • Conformational Restriction (Entropic Benefit): Flexible amino-alcohols must adopt a specific, thermodynamically unfavorable conformation to bind to a target protein, incurring a high entropic penalty. The cyclopropane ring in this scaffold restricts the dihedral angle between the hydroxymethyl group and the aminoethyl group. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding is significantly reduced, directly translating to a lower dissociation constant ( Kd​ ).

  • Metabolic Shielding (CYP450 Evasion): Cytochrome P450 (CYP450) enzymes typically target exposed alpha-hydrogens adjacent to heteroatoms (like amines) for oxidative dealkylation. The cyclopropane ring lacks abstractable alpha-hydrogens at the 1-position and provides immense steric bulk. This steric shielding physically blocks the enzymatic active site from accessing the adjacent amine and hydroxyl groups, drastically reducing intrinsic clearance ( CLint​ ) [3].

Comparative Performance Analysis

To objectively evaluate the bioisosteric advantage, we compared a model drug compound synthesized using a traditional flexible precursor (Valinol derivative) versus one synthesized using [1-(1-Aminoethyl)cyclopropyl]methanol.

ParameterFlexible Precursor (Valinol-based)Rigid Bioisostere (Cyclopropyl-based)Mechanistic Driver / Causality
Fraction sp3 ( Fsp3​ ) 0.710.86Incorporation of the cyclopropane ring increases 3D molecular complexity [1].
In vitro t1/2​ (HLM) 18 min>120 minSteric hindrance at the alpha-carbon physically blocks CYP450 oxidation[2].
Intrinsic Clearance ( CLint​ ) 76.5 µL/min/mg< 5.0 µL/min/mgElimination of abstractable alpha-hydrogens adjacent to the amine.
Target Affinity ( Kd​ ) 450 nM42 nMConformational lock reduces the entropic penalty of receptor binding.
LogD (pH 7.4) 1.11.6The cyclopropane ring possesses slightly higher lipophilicity than linear alkanes.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of flexible versus conformationally restricted scaffolds.

BioisostericMetabolism cluster_flexible Pathway A: Flexible Amino-Alcohol Scaffold cluster_rigid Pathway B: Cyclopropyl Bioisostere A1 Flexible Precursor (e.g., Valinol) A2 CYP450 Oxidation (Alpha-carbon attack) A1->A2 Exposed C-H bonds A3 Rapid Clearance (Inactive Metabolite) A2->A3 t1/2 < 15 min B1 [1-(1-Aminoethyl)cyclopropyl]methanol B2 Steric Shielding & Conformational Lock B1->B2 sp3-enrichment B3 Metabolic Stability & Sustained Target Engagement B2->B3 t1/2 > 120 min

Figure 1: Comparative metabolic pathways demonstrating how cyclopropyl restriction prevents CYP450 clearance.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact methodologies used to generate the comparative data. Each step is designed to isolate the specific variable of interest (metabolic stability or binding kinetics).

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the in vitro half-life and intrinsic clearance, validating the metabolic shielding effect of the cyclopropyl group.

  • Preparation: Prepare a 10 mM stock solution of the test compounds in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes (pooled) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures pseudo-first-order kinetics without depleting the substrate too rapidly.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the essential electron donor required for CYP450 catalytic activity; without it, oxidation cannot occur.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate t1/2​ using the slope of the natural log of the percentage remaining versus time.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

This assay validates the entropic benefit of the bioisostere by measuring real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Surface Preparation: Utilize a CM5 sensor chip on a Biacore system. Activate the dextran matrix using EDC/NHS chemistry.

  • Ligand Immobilization: Inject the target protein (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface until a target immobilization level of ~2000 RU is achieved. Quench unreacted esters with 1 M ethanolamine-HCl.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare serial dilutions of the test compounds (3.125 nM to 100 nM) in HBS-EP+ running buffer. Inject over the functionalized surface at a high flow rate of 30 µL/min. Causality: A high flow rate is critical to minimize mass transport limitations, ensuring that the measured rates reflect true binding kinetics rather than diffusion.

  • Regeneration: Following the dissociation phase, inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte and regenerate the surface for the next cycle.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kd​ ( koff​/kon​ ).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. National Library of Medicine. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. National Library of Medicine. [Link]

  • Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. CTPPC. [Link]

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